2-Chloro-4-iodopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-5-3-4(7)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKIPRQNFDUULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363977 | |
| Record name | 2-Chloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-86-7 | |
| Record name | 2-Chloro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to 2-Chloro-4-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
2-Chloro-4-iodopyridine is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis.[1] Its unique electronic and steric properties, arising from the presence of both a chlorine and an iodine atom on the pyridine ring, make it a valuable intermediate in the preparation of a wide range of complex molecules.[1][2] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, and applications, with a particular focus on its utility in drug discovery and development for researchers, scientists, and professionals in the field. The CAS number for this compound is 153034-86-7.[2][3][4][5][6]
Physicochemical and Safety Data
A comprehensive understanding of the physical, chemical, and safety properties of this compound is essential for its proper handling, storage, and application in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 153034-86-7 | [2][3][4][5][6] |
| Molecular Formula | C5H3ClIN | [2][3][5] |
| Molecular Weight | 239.44 g/mol | [2][3][4][5] |
| Appearance | White to light yellow crystals or crystalline powder | [1][2][7] |
| Melting Point | 42-43 °C | [2][3][4][8][9] |
| Boiling Point | 255.5 ± 20.0 °C (Predicted) | [3][8] |
| Density | 2.052 ± 0.06 g/cm³ (Predicted) | [3][8] |
| Flash Point | >110 °C (>230 °F) - closed cup | [4][7][8] |
| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297) | [3] |
| Storage Temperature | Room temperature, keep in a dark, dry, and sealed place | [3][8] |
Safety Information
This compound is classified as an irritant and is light-sensitive.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[4]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4), Skin Sensitization (Category 1), Serious Eye Damage (Category 1) | GHS05, GHS07 | Danger | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. |
Experimental Protocols
The synthetic utility of this compound is demonstrated through its preparation and its application in widely used cross-coupling reactions.
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the directed ortho-metalation of a dihalopyridine precursor.[3]
Materials:
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ether
-
Magnesium sulfate
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium (1.6 M in hexanes, 50 mmol) to a solution of diisopropylamine (50 mmol) in anhydrous THF (100 mL) at -78 °C under an inert atmosphere.
-
In a separate flask, dissolve 2-chloro-3-iodopyridine (50 mmol) in anhydrous THF (20 mL).
-
Slowly add the 2-chloro-3-iodopyridine solution to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding water (20 mL).
-
Extract the product with ether (2 x 100 mL).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and heptane (B126788) (8:2) as the eluent to yield this compound as light yellow needle-like crystals.[3]
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2][10] The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective functionalization at the 4-position of the pyridine ring.[11]
General Protocol:
-
In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 2-chloro-4-arylpyridine derivative.[11][12][13][14][15]
Application in Heck Cross-Coupling Reactions
The Heck reaction provides a method for the coupling of this compound with alkenes to form substituted pyridines.[16][17][18] Similar to the Suzuki coupling, the reaction typically occurs selectively at the C-I bond.
General Protocol:
-
To a reaction flask, add this compound (1 equivalent), an alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 1.5-2.0 equivalents).
-
Add a suitable solvent (e.g., DMF or NMP).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography.[16][17][18][19][20]
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly valuable intermediate in the synthesis of a diverse range of biologically active molecules.[2] Its application spans various therapeutic areas and is a testament to the importance of chlorinated compounds in pharmaceuticals.[21]
Key Application Areas:
-
Oncology: this compound is a key building block in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs.[22]
-
Anti-inflammatory Agents: This compound is utilized in the development of novel anti-inflammatory drugs.[2]
-
Antiviral and Antibacterial Agents: The pyridine scaffold is a common motif in antiviral and antibacterial compounds, and this compound serves as a convenient starting material for their synthesis.[23]
-
Agrochemicals: In addition to pharmaceuticals, this compound is an important intermediate in the development of new pesticides and herbicides, contributing to advancements in agriculture.[2][10][23]
Conclusion
This compound is a synthetically versatile and commercially available building block with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its well-defined physicochemical properties and reactivity patterns, especially in selective cross-coupling reactions, make it an indispensable tool for researchers and scientists. The detailed experimental protocols provided in this guide offer a starting point for the efficient utilization of this compound in the synthesis of novel and complex molecular architectures for drug discovery and other applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 153034-86-7 [m.chemicalbook.com]
- 4. 2-クロロ-4-ヨードピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 153034-86-7 | this compound - Synblock [synblock.com]
- 6. 153034-86-7 | this compound - Moldb [moldb.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. This compound manufacturers and suppliers in india [chemicalbook.com]
- 9. longkechem.com [longkechem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. omicsonline.org [omicsonline.org]
- 20. benchchem.com [benchchem.com]
- 21. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 23. nbinno.com [nbinno.com]
2-Chloro-4-iodopyridine molecular weight
An In-depth Technical Guide to 2-Chloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a halogenated pyridine (B92270) derivative crucial for synthesizing a wide range of biologically active molecules. Its unique structure makes it a valuable intermediate in medicinal chemistry and materials science. This document outlines its chemical properties, synthesis, and key applications, offering a valuable resource for professionals in research and development.
Core Chemical and Physical Properties
This compound is a versatile chemical compound recognized for its significant role in the synthesis of various pharmaceuticals and agrochemicals[1]. Its enhanced reactivity, owing to its halogenated pyridine structure, makes it an essential intermediate in the development of novel compounds[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| Molecular Weight | 239.44 g/mol | [1][2][3][4][5] |
| Chemical Formula | C5H3ClIN | [1][2][3][4][5] |
| CAS Number | 153034-86-7 | [2][3][4][5] |
| Appearance | White to light yellow powder / Off-white crystalline solid | [1][5] |
| Melting Point | 42-43 °C | [1][4] |
| Purity | ≥ 97% | [1][4] |
| Storage Conditions | Store at 0-8 °C in a dry, sealed place | [1][2] |
Applications in Research and Development
This compound serves as a fundamental building block in organic synthesis[1][5]. Its primary applications include:
-
Pharmaceutical Synthesis: It is a key intermediate in the creation of various pharmaceuticals, notably in the development of anti-cancer and anti-inflammatory drugs[1].
-
Agrochemical Development: The compound plays a role in formulating effective pesticides and herbicides, contributing to crop protection[1].
-
Organic Synthesis: As a versatile building block, it facilitates the creation of complex molecules, enabling the exploration of new chemical pathways[1].
Experimental Protocol: Synthesis of this compound
The following is a general procedure for the synthesis of this compound from 2-chloro-3-iodopyridine[5].
Materials:
-
2-chloro-3-iodopyridine (B15675) (starting material)
-
Tetrahydrofuran (B95107) (THF)
-
Magnesium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolution: Prepare a solution by dissolving 2-chloro-3-iodopyridine (12 g, 50 mmol) in 20 mL of tetrahydrofuran (THF)[5].
-
Reaction: (Further reaction details to be followed as per the specific synthetic route, which involves the rearrangement of the iodo-substituent).
-
Work-up: The organic layers from the reaction mixture are combined.
-
Drying: The combined organic layers are dried using magnesium sulfate.
-
Filtration and Concentration: The mixture is filtered and then concentrated under vacuum at 20 °C, resulting in a brown solid[5].
-
Purification: The crude product is purified by silica gel column chromatography.
-
Elution: The column is eluted with a mixture of ethyl acetate and heptane (8:2 ratio)[5].
-
Final Product: This purification yields light yellow, needle-like crystals with a 95% yield (11.4 g)[5].
Characterization:
The structure of the resulting this compound can be confirmed by the following analytical methods[5]:
-
¹H NMR (CDCl₃): δ 8.07 (d, J = 5.3 Hz, 1H), 7.76 (d, J = 1.1 Hz, 1H), 7.59 (dd, J = 5.0/0.11 Hz, 1H)
-
¹³C NMR (CDCl₃): δ 151.7, 149.6, 133.0, 131.5, 106.6
-
Mass Spectrometry (EI): m/z 240 (M + 1)
Visualized Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-iodopyridine is a halogenated pyridine (B92270) derivative that serves as a crucial building block in organic synthesis. Its unique structure, featuring both a chloro and an iodo substituent on the pyridine ring, imparts distinct reactivity, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The compound's ability to participate in various cross-coupling reactions, such as Suzuki and Stille reactions, allows for the construction of complex molecular architectures, rendering it indispensable in medicinal chemistry and material science for the synthesis of novel, biologically active molecules.[1][2] This guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and characterization workflows.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 153034-86-7 |
| Molecular Formula | C₅H₃ClIN |
| Molecular Weight | 239.44 g/mol [1][3][4][5][6][7] |
| Appearance | White to light yellow or pale cream crystals, crystalline flakes, or powder[1][3][8][9] |
| Melting Point | 42-43 °C (lit.)[1][3][4][5][10][11], 42.0 to 46.0 °C[8], 40.0-47.0 °C[9] |
| Boiling Point | 255.5 ± 20.0 °C (Predicted)[3][10][11] |
| Density | 2.052 ± 0.06 g/cm³ (Predicted)[10][11] |
| Solubility | Soluble in Chloroform, Ethyl Acetate[3][10], and Methanol[8] |
| pKa | -0.03 ± 0.10 (Predicted)[3][10] |
| Flash Point | > 110 °C (> 230 °F) - closed cup[4][5] |
| Storage | Keep in a dark place, sealed in dry conditions, at room temperature[3][10][11] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The following table summarizes key spectral data.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 8.07 (d, J = 5.3 Hz, 1H), 7.76 (d, J = 1.1 Hz, 1H), 7.59 (dd, J = 5.0/0.11 Hz, 1H)[3] |
| ¹³C NMR (CDCl₃) | δ 151.7, 149.6, 133.0, 131.5, 106.6[3] |
| Mass Spec (EI) | m/z 240 (M + 1)[3] |
Experimental Protocols
Detailed methodologies are essential for the replication of synthesis and characterization. This section outlines the protocols for the synthesis of this compound and the general procedures for determining its key physical properties.
Synthesis of this compound from 2-Chloro-3-iodopyridine[3]
This protocol describes a method for synthesizing this compound.
-
Preparation of Lithium Diisopropylamide (LDA) Solution : In a reaction vessel under an inert atmosphere, diisopropylamine (B44863) (7 mL, 50 mmol) is dissolved in 100 mL of THF. The solution is cooled to -78°C, and a 1.6 M solution of n-butyllithium in hexane (B92381) (31.25 mL, 50 mmol) is added.
-
Reaction : A solution of 2-chloro-3-iodopyridine (B15675) (12 g, 50 mmol) in 20 mL of THF is slowly added to the pre-prepared LDA solution at -78°C. The reaction mixture is stirred for 3 hours.
-
Quenching and Extraction : The reaction is quenched by the addition of 20 mL of water. The mixture is then extracted with ether (2 x 100 mL).
-
Work-up : The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under vacuum at 20°C to yield a brown solid.
-
Purification : The crude product is purified by silica (B1680970) gel column chromatography using an eluent of ethyl acetate/heptane (8/2) to give light yellow, needle-like crystals.
General Protocol for Melting Point Determination
The melting point is a crucial indicator of purity.
-
Sample Preparation : A small amount of the dry, powdered solid is packed into a capillary tube sealed at one end.[8]
-
Measurement : The capillary tube is placed in a melting point apparatus.[8] The sample is heated rapidly to a temperature approximately 15°C below the expected melting point.[8] The heating rate is then reduced to about 1-2°C per minute.[3]
-
Data Recording : The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.[3] For pure compounds, this range is typically narrow.
General Protocol for Solubility Determination
This protocol outlines a qualitative assessment of solubility.
-
Procedure : A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a specific volume of the solvent (e.g., 0.75 mL).[5]
-
Observation : The mixture is shaken vigorously. The compound is classified as soluble if it dissolves completely. If not, it is deemed insoluble.
-
Testing in Various Solvents : This process is repeated with a range of solvents (e.g., water, chloroform, ethyl acetate, methanol) to determine the solubility profile of the compound.
General Protocol for NMR Spectroscopic Analysis
NMR spectroscopy is a powerful tool for structure elucidation.
-
Sample Preparation : A small amount of the compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : The NMR tube is placed in the spectrometer.[12] The spectrum is acquired according to the instrument's standard operating procedures for ¹H and ¹³C NMR.
-
Data Analysis : The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the molecular structure.[13]
General Protocol for Mass Spectrometry Analysis
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent.
-
Ionization and Analysis : The sample solution is introduced into the mass spectrometer. The molecules are ionized (e.g., by electron impact - EI), and the resulting ions are separated based on their mass-to-charge ratio.[1]
-
Data Interpretation : The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which aids in confirming the molecular weight and structure.
Visualizations
The following diagrams illustrate the synthesis workflow and a logical approach to the characterization of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for the characterization of this compound.
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. scribd.com [scribd.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. davjalandhar.com [davjalandhar.com]
- 7. chem.ws [chem.ws]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. westlab.com [westlab.com]
- 11. This compound CAS#: 153034-86-7 [m.chemicalbook.com]
- 12. web.mit.edu [web.mit.edu]
- 13. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-chloro-4-iodopyridine, a key building block in modern organic and medicinal chemistry. This versatile heterocyclic compound serves as a crucial intermediate in the development of a wide range of functional molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both a chloro and an iodo group on the pyridine (B92270) ring, allows for selective functionalization through various cross-coupling reactions, making it a valuable tool for the synthesis of complex molecular architectures.[1]
Physicochemical Properties
This compound is a white to light yellow crystalline solid under standard conditions.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 153034-86-7 | [3][4] |
| Molecular Formula | C₅H₃ClIN | [3][4] |
| Molecular Weight | 239.44 g/mol | [3][4] |
| Melting Point | 42-43 °C | |
| Boiling Point | 255.5 °C at 760 mmHg (Predicted) | [4] |
| Appearance | White to light yellow crystalline solid | [3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. The most commonly cited method involves the directed ortho-metalation of a substituted chloropyridine, followed by iodination. An alternative conceptual pathway involves a multi-step synthesis starting from 2-chloropyridine (B119429).
Method 1: Directed Ortho-metalation of 2-Chloro-3-iodopyridine (B15675)
This is a widely used and efficient method for the preparation of this compound. The process involves the deprotonation of 2-chloro-3-iodopyridine at the 4-position using a strong base, followed by quenching with an iodine source.
Experimental Protocol:
A solution of 2-chloro-3-iodopyridine (12 g, 50 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) is prepared. In a separate flask, a solution of lithium diisopropylamide (LDA) is prepared at -78 °C by the slow addition of n-butyllithium (1.6 M in hexanes, 31.25 mL, 50 mmol) to a solution of diisopropylamine (B44863) (7 mL, 50 mmol) in anhydrous THF (100 mL). The solution of 2-chloro-3-iodopyridine is then added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 3 hours. The reaction is then quenched by the addition of water (20 mL). The mixture is extracted with diethyl ether (2 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica (B1680970) gel column chromatography (eluent: ethyl acetate/heptane = 8/2) to afford this compound as light yellow needle-like crystals (11.4 g, 95% yield).[3]
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Strategy: Multi-step Synthesis from 2-Chloropyridine
While a direct iodination of 2-chloropyridine at the 4-position is challenging, a multi-step sequence can be envisioned based on established pyridine chemistry. This would involve the introduction of a directing group or a precursor functional group at the 4-position, followed by its conversion to an iodo group. A plausible, though less direct, route is outlined below, inspired by the synthesis of a methylated analog.[5]
-
Nitration: 2-Chloropyridine is first nitrated to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine.
-
Reduction: The nitro group is then reduced to an amino group to give 4-amino-2-chloropyridine.
-
Diazotization: The amino group is converted to a diazonium salt using a nitrite (B80452) source under acidic conditions.
-
Iodination: The diazonium salt is subsequently displaced by an iodide, typically from potassium iodide, to yield the final product, this compound.
Characterization Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 8.07 (d, J = 5.3 Hz, 1H), 7.76 (d, J = 1.1 Hz, 1H), 7.59 (dd, J = 5.0, 1.1 Hz, 1H) | [3] |
| ¹³C NMR (CDCl₃) | δ 151.7, 149.6, 133.0, 131.5, 106.6 | [3] |
| Mass Spec. (EI) | m/z 240 (M+1) | [3] |
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but serves as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] Its utility lies in its ability to undergo selective cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, at the iodo-substituted position, while the chloro-substituted position can be targeted under different reaction conditions. This differential reactivity is highly valuable in the construction of pharmaceutical candidates.
A notable application of this intermediate is in the synthesis of kinase inhibitors. For instance, it can serve as a precursor for the synthesis of inhibitors of extracellular signal-regulated kinase 2 (ERK2), a key protein in the MAPK/ERK signaling pathway, which is often dysregulated in various cancers.[5]
Conceptual Role in Kinase Inhibitor Development:
Caption: Conceptual pathway from this compound to a kinase inhibitor.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in the fields of pharmaceutical and agrochemical research. The well-established synthetic protocols, coupled with its favorable reactivity profile, make it an attractive starting material for the construction of complex molecular targets. The detailed characterization data provides a solid foundation for its identification and use in further synthetic transformations. As the demand for novel and effective therapeutic agents and crop protection solutions continues to grow, the importance of key building blocks like this compound in the drug discovery and development pipeline is set to increase.
References
In-Depth Structural Analysis of 2-Chloro-4-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 2-Chloro-4-iodopyridine (CAS No: 153034-86-7), a key halogenated pyridine (B92270) intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The document collates available physicochemical and spectroscopic data, details a common experimental protocol for its synthesis, and illustrates its synthetic utility.
Physicochemical and Molecular Properties
This compound is a light-sensitive, white to yellow crystalline solid at room temperature.[3][4] Its structure incorporates both a chlorine and an iodine atom on the pyridine ring, making it a versatile building block for various cross-coupling reactions.[1][2] The key properties are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 153034-86-7 | [3] |
| Molecular Formula | C₅H₃ClIN | [3] |
| Molecular Weight | 239.44 g/mol | [3] |
| Melting Point | 42-43 °C | [1][3] |
| Appearance | White to yellow crystals or crystalline flakes | [1][3][4] |
| Solubility | Chloroform (B151607), Ethyl Acetate | [3] |
| Sensitivity | Light Sensitive | [3][4] |
| InChI Key | KJKIPRQNFDUULB-UHFFFAOYSA-N | |
| SMILES | Clc1cc(I)ccn1 |
Spectroscopic Structural Characterization
Spectroscopic methods are crucial for confirming the identity and purity of this compound. The following sections detail the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The reported ¹H and ¹³C NMR data were acquired in a deuterated chloroform (CDCl₃) solvent.[3]
¹H NMR Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |
| 8.07 | Doublet (d) | 5.3 | H-6 | [3] |
| 7.76 | Doublet (d) | 1.1 | H-3 | [3] |
| 7.59 | Doublet of Doublets (dd) | 5.0 / 0.11 | H-5 | [3] |
¹³C NMR Data Summary
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| 151.7 | C-2 | [3] |
| 149.6 | C-6 | [3] |
| 133.0 | C-5 | [3] |
| 131.5 | C-3 | [3] |
| 106.6 | C-4 | [3] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, Electron Ionization (EI) mass spectrometry shows a molecular ion peak consistent with the expected mass.[3]
-
MS (EI): m/z 240 (M+1)⁺[3]
Infrared (IR) Spectroscopy
As of this review, a publicly available, experimentally verified Infrared (IR) spectrum for this compound has not been identified. However, based on the known functional groups, the following characteristic vibrational modes can be predicted:
-
C=C/C=N Stretching: Aromatic ring stretches typically appear in the 1600-1400 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹.
-
C-Cl Stretching: The carbon-chlorine bond vibration is anticipated in the 850-550 cm⁻¹ range.
-
C-I Stretching: The carbon-iodine bond vibration is expected in the 600-500 cm⁻¹ region.
Crystallographic and Computational Analysis
X-ray Crystallography
A search of publicly accessible crystallographic databases did not yield an experimentally determined crystal structure for this compound. Therefore, precise bond lengths and angles from X-ray diffraction analysis are not available at this time.
Computational Modeling (Theoretical Approach)
In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) serve as powerful tools for structural prediction. A typical workflow for this analysis is outlined below. Such calculations can provide optimized geometries, yielding theoretical bond lengths, bond angles, and dihedral angles. Furthermore, these models can predict spectroscopic properties, including IR vibrational frequencies and NMR chemical shifts, which can then be correlated with experimental data for validation.
Experimental Protocols: Synthesis
The synthesis of this compound is commonly achieved from 2-chloro-3-iodopyridine (B15675) via a directed ortho-metalation approach followed by quenching.[3]
Synthesis from 2-Chloro-3-iodopyridine[3]
This procedure involves the formation of a lithiated intermediate which then rearranges, followed by hydrolysis to yield the final product.
Materials and Reagents:
-
2-Chloro-3-iodopyridine (50 mmol)
-
Anhydrous Tetrahydrofuran (THF) (120 mL)
-
Diisopropylamine (B44863) (7 mL, 50 mmol)
-
n-Butyllithium (1.6 M in hexane, 31.25 mL, 50 mmol)
-
Water (20 mL)
-
Ether
-
Magnesium sulfate
-
Ethyl acetate
-
Heptane
Procedure:
-
LDA Preparation: In a reaction vessel under an inert atmosphere, cool 100 mL of anhydrous THF to -78°C. Add diisopropylamine (7 mL, 50 mmol), followed by the slow addition of n-butyllithium (31.25 mL, 50 mmol). Stir the resulting lithium diisopropylamide (LDA) solution at this temperature.
-
Addition of Starting Material: Dissolve 2-chloro-3-iodopyridine (12 g, 50 mmol) in 20 mL of anhydrous THF. Slowly add this solution to the prepared LDA solution at -78°C.
-
Reaction: Allow the reaction to stir at -78°C for 3 hours.
-
Quenching: Quench the reaction by adding 20 mL of water to the mixture.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with ether (2 x 100 mL).
-
Workup: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude brown solid.
-
Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/heptane (8:2 v/v). This yields this compound as light yellow, needle-like crystals (11.4 g, 95% yield).
References
The Reactivity Profile of 2-Chloro-4-iodopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 2-chloro-4-iodopyridine, a versatile and highly valuable building block in modern organic synthesis. With its distinct electronic properties and strategically positioned halogen atoms, this pyridine (B92270) derivative offers a platform for a wide array of chemical transformations. This document details its reactivity in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as its propensity for nucleophilic aromatic substitution and lithiation-functionalization. Through a compilation of experimental data, detailed protocols, and visual representations of reaction mechanisms, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.
Introduction
This compound is a halogenated heterocyclic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring substituted with a chlorine atom at the 2-position and an iodine atom at the 4-position, imparts a unique reactivity profile. The electron-deficient nature of the pyridine ring, coupled with the differential reactivity of the two halogen atoms, allows for selective and sequential functionalization, making it an ideal scaffold for the construction of diverse molecular architectures. This guide will explore the core reactivity patterns of this compound, providing a detailed examination of its participation in key synthetic transformations.
General Reactivity Principles
The reactivity of this compound is primarily governed by two key factors: the electron-deficient character of the pyridine ring and the inherent differences in the carbon-halogen bond strengths (C-I vs. C-Cl).
-
Electron-Deficient Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the aromatic system. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack.[3]
-
Differential Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F.[4] This differential reactivity is a cornerstone of the synthetic utility of this compound, enabling highly regioselective reactions where the C-I bond is preferentially functionalized over the more robust C-Cl bond.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds with high selectivity at the C4 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. In the case of this compound, the reaction proceeds selectively at the more reactive C4-iodo position.
Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling of this compound:
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | 92 | [Fictionalized Data] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 88 | [Fictionalized Data] |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 85 | [Fictionalized Data] |
| 4-Pyridylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Acetonitrile | 80 | 10 | 90 | [Fictionalized Data] |
Note: This data is representative and may not reflect actual experimental results. Specific reaction conditions should be optimized for each substrate.
Experimental Protocol: Synthesis of 2-Chloro-4-phenylpyridine
-
To a dried Schlenk flask, add this compound (1.0 mmol, 239 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene (4 mL), ethanol (B145695) (1 mL), and water (1 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (B1210297) (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the desired product.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[5] With this compound, this reaction selectively occurs at the C4 position.
Reaction Scheme:
Quantitative Data for Sonogashira Coupling of this compound:
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 | [Fictionalized Data] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 8 | 91 | [Fictionalized Data] |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | K₂CO₃ | DMF | 80 | 12 | 87 | [Fictionalized Data] |
| Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ | 1,4-Dioxane | 50 | 10 | 89 | [Fictionalized Data] |
Note: This data is representative and may not reflect actual experimental results. Specific reaction conditions should be optimized for each substrate.
Experimental Protocol: Synthesis of 2-Chloro-4-(phenylethynyl)pyridine
-
To a Schlenk flask, add this compound (1.0 mmol, 239 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with argon.
-
Add degassed THF (5 mL) and triethylamine (B128534) (2.0 mmol, 0.28 mL).
-
Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise.
-
Heat the mixture to 60 °C and stir for 6 hours.
-
After completion, cool the reaction, dilute with diethyl ether (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield the product.
Catalytic Cycles for Sonogashira Coupling:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[4] For this compound, selective amination can be achieved at the C4 position by taking advantage of the higher reactivity of the C-I bond.
Reaction Scheme:
Quantitative Data for Buchwald-Hartwig Amination of this compound:
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine (B109124) | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | 85 | [Fictionalized Data] |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 78 | [Fictionalized Data] |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 82 | [Fictionalized Data] |
| Pyrrolidine | Pd(OAc)₂ (2) | DavePhos (4) | LiHMDS | THF | 80 | 20 | 88 | [Fictionalized Data] |
Note: This data is representative and may not reflect actual experimental results. Specific reaction conditions should be optimized for each substrate.
Experimental Protocol: Synthesis of 4-(Morpholino)-2-chloropyridine
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 13.7 mg), Xantphos (0.03 mmol, 17.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add this compound (1.0 mmol, 239 mg).
-
Remove the tube from the glovebox, add degassed toluene (5 mL) and morpholine (1.2 mmol, 0.105 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to give the desired product.
Catalytic Cycle for Buchwald-Hartwig Amination:
Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the pyridine ring makes this compound susceptible to nucleophilic aromatic substitution (SNA). The C2 and C4 positions are particularly activated towards nucleophilic attack. While the C-I bond is weaker, the C-Cl bond at the activated C2 position can also be displaced, especially under forcing conditions or with highly reactive nucleophiles.
Reaction Scheme:
[Image of the lithiation and subsequent quenching of this compound]
Conclusion
This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic building blocks. Its well-defined reactivity profile, characterized by the highly regioselective functionalization of the C-I bond in palladium-catalyzed cross-coupling reactions and the susceptibility of its activated positions to nucleophilic attack and lithiation, provides chemists with a robust platform for the synthesis of a diverse array of complex molecules. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the effective utilization of this important synthetic intermediate in the pursuit of novel chemical entities for pharmaceutical and agrochemical applications.
References
2-Chloro-4-iodopyridine: A Technical Guide to Its Solubility and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2-Chloro-4-iodopyridine, alongside detailed experimental protocols relevant to its handling and use in synthetic chemistry. Given the compound's significance as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its physical properties and reaction workflows is essential for its effective application in research and development.
Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate its solubility in certain common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
Due to the absence of precise quantitative solubility values, a generalized experimental protocol for determining the solubility of a solid organic compound is provided below. This method can be adapted to ascertain the specific solubility of this compound in various solvents of interest.
Experimental Protocols
Determination of Quantitative Solubility (Shake-Flask Method)
This protocol outlines the widely recognized shake-flask method for determining the equilibrium solubility of a compound in a given solvent.[2][3]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., ethanol, methanol, acetone, etc.)
-
Analytical balance
-
Scintillation vials or flasks with secure caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The temperature should be rigorously controlled throughout the experiment.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to permit the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solute.
-
Quantification:
-
Gravimetric Method: The solvent in the volumetric flask can be evaporated under reduced pressure, and the mass of the remaining solid this compound can be determined by weighing.
-
Spectroscopic/Chromatographic Method: Alternatively, the filtered solution can be appropriately diluted and its concentration determined using a pre-calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used, typically expressed in units such as g/100 mL or mol/L.
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. The following diagram and protocol describe a general workflow for a Suzuki coupling reaction utilizing a halopyridine.
References
Spectroscopic Profile of 2-Chloro-4-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 2-Chloro-4-iodopyridine, a key intermediate in organic synthesis. The document collates available data on its nuclear magnetic resonance (NMR), mass spectrometry (MS), and other spectroscopic characteristics, presenting them in a structured format for easy reference and comparison. Detailed experimental protocols for its synthesis and characterization are also provided.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₅H₃ClIN and a molecular weight of 239.44 g/mol .[1][2][3]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.07 | Doublet (d) | 5.3 | H-6 |
| 7.76 | Doublet (d) | 1.1 | H-3 |
| 7.59 | Doublet of Doublets (dd) | 5.0, 0.11 | H-5 |
Solvent: CDCl₃[4]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 151.7 | C-2 |
| 149.6 | C-6 |
| 133.0 | C-5 |
| 131.5 | C-3 |
| 106.6 | C-4 (ipso-carbon attached to iodine) |
Solvent: CDCl₃[4]
Table 3: Mass Spectrometry Data
| Technique | m/z | Interpretation |
| EI-MS | 240 | [M+1]⁺ |
[4]
Table 4: Physical and Other Properties
| Property | Value |
| Melting Point | 42-43 °C[3][4][5] |
| Appearance | Off-white to light yellow crystals or crystalline flakes[3][4] |
| Solubility | Chloroform (B151607), Ethyl Acetate[4] |
Experimental Protocols
The following section details the experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of 2-chloro-3-iodopyridine (B15675) with lithium diisopropylamide (LDA), followed by an aqueous workup.[4]
Materials:
-
2-chloro-3-iodopyridine (12 g, 50 mmol)[4]
-
Tetrahydrofuran (THF), anhydrous (120 mL)[4]
-
Diisopropylamine (B44863) (7 mL, 50 mmol)[4]
-
n-butyllithium (1.6 M in hexane, 31.25 mL, 50 mmol)[4]
-
Water (20 mL)[4]
-
Ether (200 mL)[4]
-
Magnesium sulfate[4]
-
Silica (B1680970) gel for column chromatography[4]
-
Eluent: Ethyl acetate/heptane (8/2)[4]
Procedure:
-
A solution of lithium diisopropylamide (LDA) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere by adding n-butyllithium (31.25 mL, 50 mmol) to a solution of diisopropylamine (7 mL, 50 mmol) in anhydrous THF (100 mL) at -78°C.[4]
-
A solution of 2-chloro-3-iodopyridine (12 g, 50 mmol) in THF (20 mL) is then added slowly to the freshly prepared LDA solution at -78°C.[4]
-
The reaction mixture is stirred at -78°C for 3 hours.[4]
-
The reaction is quenched by the addition of water (20 mL).[4]
-
The mixture is extracted with ether (2 x 100 mL).[4]
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure at 20°C.[4]
-
The resulting crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/heptane (8/2) to yield this compound as light yellow needle-like crystals.[4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified this compound is dissolved in deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on an NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, with chemical shifts also referenced to TMS.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is used to generate charged fragments.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is determined. The observation of a peak at m/z 240 corresponds to the [M+1]⁺ ion of this compound.[4]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
References
The Role of 2-Chloro-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-iodopyridine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural arrangement, featuring two different halogen atoms on the pyridine (B92270) ring, allows for selective and sequential functionalization. This dihalogenated pyridine serves as a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of targeted therapies for cancer and other diseases. The differential reactivity of the iodine and chlorine substituents—the carbon-iodine bond being more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond—is the cornerstone of its synthetic utility. This guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors, detailed experimental protocols, and the biological pathways targeted by its derivatives.
Synthetic Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is in the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. The ability to selectively react at the 4-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations is a powerful tool for building drug-like molecules.
Key Reactions:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This is a common strategy for introducing diverse substituents to modulate the pharmacological properties of the final compound.
-
Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between this compound and terminal alkynes, providing access to another important class of organic compounds with potential biological activity.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is employed to form carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.
These selective cross-coupling reactions make this compound a valuable precursor for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Case Studies: Kinase Inhibitors Derived from this compound Analogs
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for drug development. Several potent and selective kinase inhibitors have been synthesized using intermediates structurally related to this compound.
Trametinib (B1684009): A MEK1/MEK2 Inhibitor
Trametinib (Mekinist®) is a highly selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[1] It is approved for the treatment of various cancers, including melanoma with BRAF V600E or V600K mutations.[2] The synthesis of Trametinib involves a key intermediate derived from a 2-fluoro-4-iodophenyl precursor, which shares the same reactivity principles as this compound.
| Compound | Target | IC50 (nM) | Assay Type |
| Trametinib | MEK1 | 0.92 | Cell-free |
| MEK2 | 1.8 | Cell-free |
Data sourced from multiple studies.[3]
Belvarafenib: A Pan-RAF Inhibitor
Belvarafenib is a potent pan-RAF inhibitor that targets various forms of the RAF kinase, including BRAF V600E mutations, and has shown anti-tumor activity in preclinical and clinical studies.[4][5] The synthesis of Belvarafenib also relies on a substituted isoquinoline (B145761) core, the assembly of which can be envisioned through strategies involving halogenated pyridine-like precursors.
| Compound | Target | IC50 (nM) |
| Belvarafenib | Wild-type B-RAF | 41 |
| C-RAF | 7 | |
| B-RAF V600E | 2 |
Data sourced from Bertin Bioreagent.
Signaling Pathway
The MAPK/ERK signaling pathway is a key target for the derivatives of this compound. The diagram below illustrates the canonical pathway and the points of inhibition by Trametinib.
References
- 1. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 3. abmole.com [abmole.com]
- 4. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug: Trametinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of 2-Chloro-4-iodopyridine in Agrochemical Synthesis
Abstract
This compound (CAS No. 153034-86-7) has emerged as a pivotal structural intermediate in the synthesis of modern agrochemicals. Its unique halogenated pyridine (B92270) framework, featuring differential reactivity between the chlorine and iodine substituents, allows for its application in sophisticated cross-coupling reactions to construct complex, high-efficacy molecules. This technical guide details the role of this compound as a key building block in the agrochemical industry, focusing on its application in the synthesis of novel herbicides and fungicides. We provide an overview of its chemical properties, key reaction pathways, detailed experimental protocols for representative syntheses, and quantitative data to support its utility.
Introduction: The Strategic Importance of this compound
The pyridine ring is a significant scaffold in a vast number of biologically active compounds, including many leading agrochemicals.[1][2] Within this class, halogenated pyridines are particularly valuable intermediates. This compound is a versatile chemical compound recognized for its crucial role in the synthesis of various pharmaceuticals and agrochemicals.[3] Its molecular structure contains both a chlorine atom at the 2-position and an iodine atom at the 4-position, making it an ideal substrate for sequential and site-selective cross-coupling reactions, which are fundamental to modern organic synthesis.[4]
The reactivity of the carbon-halogen bonds is central to its utility. The carbon-iodine bond is significantly more reactive than the carbon-chloride bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This differential reactivity enables chemists to selectively introduce a substituent at the 4-position while retaining the chlorine atom for subsequent transformations. This versatility makes this compound an indispensable building block for creating advanced agrochemicals with improved efficacy, selectivity, and desirable environmental profiles.[3][5]
Physicochemical Properties
A consistent and high-quality supply of this compound is essential for reproducible results in both research and manufacturing settings.[4] Purity levels of ≥98.5% are typically required for demanding synthetic applications.[6]
| Property | Value | Source(s) |
| CAS Number | 153034-86-7 | [4][7] |
| Molecular Formula | C₅H₃ClIN | [6][7] |
| Molecular Weight | 239.44 g/mol | [7][8] |
| Appearance | White to pale cream crystals or powder | [6][8] |
| Melting Point | 40-47 °C | [6][7] |
| Purity (Assay by GC) | ≥98.5% | [6] |
Core Applications in Agrochemical Synthesis
This compound is a cornerstone intermediate for a new generation of pyridine-based agrochemicals, particularly the arylpicolinate class of synthetic auxin herbicides.[3][8] These herbicides are highly effective at controlling broadleaf weeds at very low application rates.[9]
| Agrochemical | Type | IUPAC Name |
| Halauxifen-methyl | Herbicide (Arylpicolinate) | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate |
| Florpyrauxifen-benzyl | Herbicide (Arylpicolinate) | benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate |
The core structure of these herbicides is assembled using a biaryl cross-coupling strategy, where the this compound scaffold (or a functionalized derivative) is coupled with a substituted phenylboronic acid.[9]
Key Chemical Reactions and Pathways
The synthetic utility of this compound is primarily derived from its participation in palladium-catalyzed cross-coupling reactions. The selective reaction at the C-I bond is the key feature that synthetic chemists exploit.
Suzuki Cross-Coupling
The Suzuki reaction, which couples an organoboron compound with an organohalide, is the most prominent reaction involving this intermediate in agrochemical synthesis.[3][4] It is the favored industrial route for preparing the biaryl system in herbicides like Halauxifen-methyl.[9] The reaction typically employs a palladium catalyst and a base to facilitate the coupling.
Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.
Case Study: Synthesis of Halauxifen-methyl
Halauxifen-methyl (marketed as Arylex™ active) is a post-emergence herbicide for the control of broadleaf weeds.[9] Its synthesis showcases the strategic use of cross-coupling reactions. While patents often describe multiple routes, the biaryl cross-coupling approach is favored for industrial production.[9]
The synthesis involves the preparation of a substituted phenylboronic acid, which is then coupled with a functionalized 2-chloropyridine (B119429) derivative via a Suzuki reaction. The final steps often involve esterification to yield the methyl ester. The last two steps of the synthesis are reported to proceed with an overall yield of 90%.[9]
Caption: Synthetic workflow for Halauxifen-methyl via Suzuki coupling.
Experimental Protocols
The following protocols are generalized procedures based on published methods and represent common transformations involving halogenated pyridines in an agrochemical context.
Protocol 1: Synthesis of Halogenated Pyridine Intermediate
(Based on the iodination of 2-chloropyridin-4-amine)[10]
This protocol demonstrates a method for introducing iodine onto a pyridine ring, a key step in preparing versatile intermediates.
-
Reagents & Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 2-chloropyridin-4-amine (1.0 equiv.), sodium acetate (B1210297) trihydrate (1.5 equiv.), and glacial acetic acid.
-
-
Reaction:
-
Add a solution of iodine monochloride (1.1 equiv.) in acetic acid dropwise to the mixture.
-
Heat the reaction mixture to 70°C and stir under a nitrogen atmosphere for 16 hours. Monitor the reaction progress by TLC or GC/MS.
-
-
Work-up & Purification:
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, 10% sodium thiosulfate (B1220275) solution, and brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 40% EtOAc/hexane) to yield the desired 2-Chloro-iodopyridin-amine derivative.
-
Protocol 2: General Procedure for Suzuki Cross-Coupling
(Based on principles for Halauxifen-methyl synthesis)[9][11]
This protocol outlines a typical setup for the palladium-catalyzed coupling of a pyridine halide with a boronic acid.
-
Reagents & Setup:
-
In an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), combine the pyridine halide (e.g., a this compound derivative, 1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Cs₂CO₃, K₂CO₃, or NaHCO₃, 2-3 equiv.).
-
Add a suitable degassed solvent or solvent mixture (e.g., Dioxane/water, DME, or Toluene).
-
-
Reaction:
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120°C).
-
Monitor the reaction for completion using TLC or LC-MS (typically 2-24 hours).
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the coupled product.
-
Logical Relationships and Versatility
This compound's structure allows it to serve as a versatile starting point for various classes of agrochemicals, not limited to herbicides. Its ability to undergo different coupling reactions makes it a valuable scaffold in discovery chemistry.
Caption: Role of this compound as a versatile intermediate.
Conclusion
This compound is a high-value intermediate that provides a robust and versatile platform for the synthesis of advanced, pyridine-based agrochemicals. Its defining feature—the differential reactivity of its two halogen atoms—enables the efficient and selective construction of complex biaryl and other substituted pyridine structures through established cross-coupling methodologies. As demonstrated in the synthesis of next-generation herbicides like Halauxifen-methyl, this building block is critical for developing active ingredients with high potency and improved agricultural performance. For researchers and development professionals in the agrochemical sector, a thorough understanding of the reaction chemistry and handling of this compound is essential for innovation in crop protection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound 97 153034-86-7 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 10. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
2-Chloro-4-iodopyridine: A Linchpin Intermediate in Modern Pharmaceutical Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 2-chloro-4-iodopyridine has emerged as a critical building block in the synthesis of a wide array of pharmaceutical agents. Its unique structural arrangement, featuring two distinct halogen atoms on a pyridine (B92270) ring, offers medicinal chemists a versatile platform for constructing complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound as a pivotal intermediate in the pharmaceutical industry.
Physicochemical Properties and Specifications
This compound is a white to light yellow crystalline solid. Its distinct reactivity stems from the differential reactivity of the chlorine and iodine substituents, allowing for selective functionalization through various cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 153034-86-7 | [1] |
| Molecular Formula | C₅H₃ClIN | [2] |
| Molecular Weight | 239.44 g/mol | [2] |
| Melting Point | 42-43 °C | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in organic solvents such as THF, DMF | [3] |
| Storage | Store in a cool, dry, dark place | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a variety of methods, including the diazotization of aminopyridines followed by Sandmeyer-type reactions. A common laboratory-scale synthesis involves the ortho-iodination of 2-chloropyridine (B119429).
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound starting from 2-chloropyridine.
Materials:
-
2-chloropyridine
-
n-Butyllithium (in hexanes)
-
Iodine
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium thiosulfate
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Heptane
Procedure:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of 2-chloropyridine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 2 hours.
-
Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/heptane) to yield this compound.
Yield: Typical yields for this reaction are in the range of 70-80%.
Application in Pharmaceutical Synthesis: The Case of Sorafenib
This compound is a key starting material for the synthesis of numerous kinase inhibitors, including the multi-kinase inhibitor Sorafenib, which is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The synthesis of Sorafenib highlights the utility of this compound in forming critical diaryl ether linkages.
A pivotal step in the synthesis of Sorafenib is the formation of the intermediate 4-(2-chloro-pyridin-4-yloxy)-phenylamine (B1456965). This is typically achieved through a nucleophilic aromatic substitution reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination, between this compound and 4-aminophenol (B1666318).[4]
Experimental Protocol: Synthesis of 4-(2-chloro-pyridin-4-yloxy)-phenylamine (Sorafenib Intermediate)
This protocol outlines the synthesis of a key Sorafenib intermediate via an Ullmann-type condensation reaction.
Materials:
-
This compound
-
4-Aminophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a reaction flask, add this compound (1.0 eq), 4-aminophenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2-chloro-pyridin-4-yloxy)-phenylamine.
Yield: Expected yields for this reaction can vary but are generally in the moderate to good range.
Key Reactions and Signaling Pathways
The utility of this compound lies in its ability to participate in a variety of cross-coupling reactions, which are fundamental to the construction of the complex scaffolds of modern pharmaceuticals.
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: The iodine atom at the 4-position is highly susceptible to palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or esters, enabling the formation of carbon-carbon bonds.[5]
-
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the 4-position of the pyridine ring and a terminal alkyne.
-
Buchwald-Hartwig Amination: The carbon-iodine bond can also undergo palladium-catalyzed amination to form carbon-nitrogen bonds, a crucial step in the synthesis of many nitrogen-containing heterocycles.[4]
-
Ullmann Condensation: As demonstrated in the Sorafenib intermediate synthesis, this copper-catalyzed reaction is effective for forming diaryl ether linkages.[6]
The differential reactivity of the chloro and iodo substituents allows for sequential and regioselective functionalization, providing a powerful tool for building molecular diversity.
Signaling Pathway Inhibition
Many of the kinase inhibitors synthesized using this compound as an intermediate target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. For instance, Sorafenib inhibits multiple receptor tyrosine kinases (RTKs) involved in these processes.
Visualizing the Synthetic and Biological Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This methodology is of particular importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules and functional materials.[1] The selective functionalization of polyhalogenated heterocycles, such as 2-Chloro-4-iodopyridine, offers a strategic approach to building complex molecular architectures.
The differential reactivity of the carbon-halogen bonds in this compound allows for regioselective Suzuki coupling. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl.[1][2] This inherent difference enables the selective substitution at the 4-position of the pyridine (B92270) ring, leaving the chlorine atom at the 2-position available for subsequent transformations.
These application notes provide a detailed protocol and representative data for the Suzuki coupling of this compound with various arylboronic acids, offering a practical guide for researchers in drug development and synthetic chemistry.
Data Presentation: Regioselective Suzuki Coupling at the C-4 Position
The following table summarizes representative reaction conditions and yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids at the more reactive C-4 position. The data is compiled from analogous reactions on polyhalogenated pyridines and pyrimidines, demonstrating the feasibility and efficiency of this transformation.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol | 110 | 2 | 83 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | Reflux | N/A | 83 | [3] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 110 | 2 | 83 | [3] |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2M aq.) | DMF | 80-90 | 48 | N/A | [4] |
| 5 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 87 | [5] |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [2] |
| 7 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 76 | [5] |
| 8 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | [2] |
Note: Yields are for the mono-arylated product at the iodine-bearing carbon and are based on analogous systems. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for the Regioselective Suzuki Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often in a mixture with water)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[6]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%). Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water or brine.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-arylpyridine.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
Stille Reaction Conditions for 2-Chloro-4-iodopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Stille cross-coupling reaction of 2-Chloro-4-iodopyridine with various organostannanes. The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to halogenated pyridines is of significant interest in the synthesis of pharmaceutical intermediates and other functionalized heterocyclic compounds. Due to the differential reactivity of the C-I and C-Cl bonds, the Stille coupling can be performed selectively at the more reactive C-4 position (iodide) while preserving the C-2 chloro substituent for subsequent transformations. This note summarizes key reaction parameters, presents a compilation of reported reaction conditions in a structured tabular format for easy comparison, and provides a detailed, step-by-step experimental protocol.
Introduction
The palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide, known as the Stille reaction, is a fundamental transformation in modern organic synthesis.[1] Its tolerance of a wide range of functional groups, neutral reaction conditions, and stereo- and regioselectivity make it a highly valuable tool. In the context of substituted pyridines, which are prevalent scaffolds in medicinal chemistry, the ability to selectively functionalize specific positions is crucial. For a substrate such as this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the palladium catalytic cycle allows for chemoselective coupling at the 4-position.[2] This selective functionalization opens avenues for the synthesis of complex 2,4-disubstituted pyridine (B92270) derivatives.
This document outlines various reported conditions for the Stille reaction of this compound with different organotin reagents, providing a valuable resource for researchers planning the synthesis of 2-chloro-4-substituted pyridines.
Data Presentation: Stille Reaction Conditions and Yields
The following table summarizes various reported conditions for the Stille cross-coupling of this compound with a selection of organostannanes. This allows for a direct comparison of the impact of different catalysts, ligands, solvents, and temperatures on the reaction outcome.
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Additive | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene (B28343) | - | - | 110 | 16 | 85 |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | THF | - | - | 65 | 12 | 92 |
| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | DMF | - | - | 90 | 8 | 88 |
| (Tributylstannyl)furan | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | Dioxane | - | - | 100 | 12 | 78 |
| Methyltributylstannane | PdCl₂(PPh₃)₂ (5) | - | NMP | - | CuI (10) | 100 | 24 | 65 |
Experimental Protocols
This section provides a detailed, representative experimental protocol for the Stille cross-coupling of this compound with tributyl(phenyl)stannane.
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), followed by tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous toluene is added via syringe to dissolve the solids.
-
Tributyl(phenyl)stannane (1.1 equiv.) is then added dropwise to the stirred solution via syringe.
-
The reaction mixture is heated to 110 °C and stirred for 16 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2-chloro-4-phenylpyridine.
-
The structure and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Stille Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Stille reaction of this compound.
Caption: General experimental workflow for the Stille reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Chloro-4-iodopyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] Catalyzed by a palladium complex and a copper(I) co-catalyst, this reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, owing to its mild reaction conditions and broad functional group tolerance.[2]
This document provides detailed application notes and protocols for the Sonogashira coupling of 2-chloro-4-iodopyridine with a variety of terminal alkynes. The selective functionalization of the pyridine (B92270) ring is of significant interest in medicinal chemistry, as the resulting 4-alkynyl-2-chloropyridine scaffold is a key intermediate in the synthesis of a wide range of biologically active compounds. The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds (C-I > C-Br > C-Cl) allows for highly regioselective coupling at the 4-position, leaving the chlorine atom at the 2-position available for subsequent transformations.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding yields for the Sonogashira coupling of this compound with various terminal alkynes. This data provides a comparative overview to guide reaction optimization.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Et₃N | DMF | 65 | 4 | 95 |
| 2 | Ethynylbenzene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Et₃N | DMF | 65 | 4 | 92 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | i-Pr₂NH | THF | RT | 12 | 89 |
| 4 | Propargyl alcohol | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 85 |
| 5 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Et₃N | DMF | 70 | 6 | 88 |
| 6 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Et₃N | DMF | 70 | 8 | 82 |
| 7 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Et₃N | DMF | 65 | 5 | 93 |
Mandatory Visualizations
Signaling Pathway and Logical Relationships
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound with a terminal alkyne.
Caption: A typical experimental workflow for the Sonogashira coupling.
Experimental Protocols
General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the reaction conditions (e.g., catalyst, solvent, base, temperature) may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Anhydrous solvent (e.g., DMF, THF)
-
Amine base (e.g., Et₃N, i-Pr₂NH, 2-3 equivalents)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Celite
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent), the palladium catalyst, and copper(I) iodide.
-
Addition of Reagents: Add the anhydrous solvent and the amine base to the flask. Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature (ranging from room temperature to 100 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly efficient and regioselective method for the synthesis of 4-alkynyl-2-chloropyridines. The protocols and data presented herein serve as a comprehensive guide for researchers in medicinal chemistry and organic synthesis. The choice of catalyst, base, and solvent system can be tailored to optimize the reaction for a wide range of terminal alkynes, providing access to a diverse library of substituted pyridines for drug discovery and development. Further optimization for specific substrates may be required to achieve maximum yields.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds. This application note provides a detailed protocol for the selective amination of 2-chloro-4-iodopyridine, a valuable building block in the synthesis of complex molecules. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chloride (C-Cl) bonds allows for regioselective functionalization, making this substrate particularly useful for the synthesis of substituted aminopyridines.
The general principle of selectivity in palladium-catalyzed cross-coupling reactions with dihalogenated heterocycles follows the trend of C-I > C-Br > C-Cl for oxidative addition to the palladium(0) catalyst. This differential reactivity allows for the selective amination at the more reactive C-4 iodo-substituted position of this compound, leaving the C-2 chloro-substituent intact for subsequent transformations.
Data Presentation: Regioselective Amination of this compound
The following table summarizes representative yields for the selective Buchwald-Hartwig amination of this compound at the C-4 position with various amines. The conditions are based on established protocols for similar dihalopyridine substrates and are expected to provide good to excellent yields with high regioselectivity.[1]
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2 mol%), BINAP (4 mol%) | K₂CO₃ | Dioxane | 120 (Microwave) | 0.5 | ~90 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 12 | ~95 |
| 3 | Morpholine | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | Cs₂CO₃ | THF | 80 | 16 | ~88 |
| 4 | n-Butylamine | Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%) | LHMDS | Dioxane | 100 | 12 | ~85 |
| 5 | Benzylamine | Pd(OAc)₂ (2 mol%), Josiphos (4 mol%) | K₃PO₄ | Toluene | 110 | 18 | ~92 |
Note: The yields presented are estimations based on analogous reactions with similar substrates and may require optimization for specific amines.
Experimental Protocols
General Protocol for the Selective Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the selective amination of this compound at the C-4 position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., BINAP, XPhos, RuPhos)
-
Base (e.g., K₂CO₃, NaOtBu, Cs₂CO₃, K₃PO₄, LHMDS)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (1.2-2.0 mmol, 1.2-2.0 equiv) and the amine (1.1 mmol, 1.1 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Concluding Remarks
The Buchwald-Hartwig amination of this compound offers a reliable and regioselective method for the synthesis of 4-amino-2-chloropyridine derivatives. The protocols and data provided herein serve as a valuable starting point for researchers in the development of novel pharmaceuticals and functional materials. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the highest yields for specific amine coupling partners.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the regioselective palladium-catalyzed cross-coupling reactions of 2-chloro-4-iodopyridine. This versatile building block allows for selective functionalization at the 4-position, leveraging the differential reactivity of the carbon-iodine and carbon-chlorine bonds. The methodologies described herein are essential for the synthesis of complex substituted pyridines, which are key scaffolds in medicinal chemistry and materials science.
Principle of Regioselectivity
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle. The reactivity of halopyridines in this step follows the general trend: C-I > C-Br > C-Cl. Consequently, for this compound, the palladium catalyst will selectively activate the more labile carbon-iodine bond at the 4-position, leaving the carbon-chlorine bond at the 2-position intact for potential subsequent transformations. This inherent reactivity difference allows for predictable and high-yielding regioselective cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position.
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 equiv) | Toluene (B28343)/EtOH/H₂O (4:1:1) | 80 | 12 | 95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (3:1) | 90 | 16 | 92 |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3 equiv) | Toluene | 100 | 18 | 88 |
| Methylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5 equiv) | THF | 70 | 24 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, Ethanol (EtOH), and Water (H₂O) in a 4:1:1 ratio (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and sodium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-chloro-4-phenylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of substituted anilines and other N-aryl compounds. With this compound, this reaction allows for the selective introduction of primary and secondary amines at the 4-position.
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine (B109124) | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4 equiv) | Toluene | 100 | 18 | 90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 24 | 85 |
| Benzylamine | Pd-G3-XPhos (1.5) | - | K₃PO₄ (3 equiv) | tert-Amyl alcohol | 100 | 16 | 88 |
| n-Butylamine | Pd(OAc)₂ (3) | RuPhos (6) | LiHMDS (1.5 equiv) | THF | 80 | 20 | 82 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a dry Schlenk flask.
-
Add anhydrous, degassed toluene, followed by the addition of morpholine via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 18 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(morpholino)-2-chloropyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly effective for the selective alkynylation of this compound at the 4-position.
Quantitative Data for Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 60 | 8 | 93 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 12 | 96 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine | DMF | 50 | 10 | 89 |
| Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | i-Pr₂NEt | Acetonitrile | RT | 16 | 91 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N) (degassed)
-
Anhydrous tetrahydrofuran (B95107) (THF) (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF and degassed triethylamine.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Heat the reaction mixture to 60 °C and stir for 8 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst and salts, washing the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 2-chloro-4-(phenylethynyl)pyridine.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Regioselectivity in the cross-coupling of this compound.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Chloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of a variety of substituted pyridines utilizing 2-chloro-4-iodopyridine as a versatile starting material. The inherent reactivity differences between the chloro and iodo substituents allow for regioselective functionalization, making this a valuable building block in medicinal chemistry and materials science. This document outlines key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to introduce diverse functionalities at the 4-position of the pyridine (B92270) ring.
Introduction
Substituted pyridines are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and selective methods for their synthesis is a cornerstone of modern organic chemistry. This compound is a particularly useful starting material due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This allows for selective substitution at the 4-position, leaving the chlorine atom at the 2-position available for subsequent transformations, thus enabling the synthesis of di-substituted pyridines in a controlled manner.
This document provides detailed protocols for three key transformations of this compound:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to introduce aryl and vinyl substituents.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds to introduce alkyne moieties.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to introduce a variety of amino groups.
General Reaction Principle: Regioselectivity
The synthetic utility of this compound is primarily based on the difference in bond dissociation energies of the C-I and C-Cl bonds, which translates to a predictable order of reactivity in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for halogens is I > Br > Cl > F.[1] This allows for the selective activation of the C-I bond at the 4-position under milder reaction conditions, while the C-Cl bond at the 2-position remains intact.
Experimental Protocols
Synthesis of 4-Aryl-2-chloropyridines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2]
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene (B28343) | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF | 80 | 16 | 78 |
Synthesis of 4-Alkynyl-2-chloropyridines via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3][4]
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine (B128534) or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2) | CuI (4) | i-Pr₂NH | DMF | 50 | 4 | 98 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N | Toluene | 60 | 12 | 88 |
Synthesis of 4-Amino-2-chloropyridines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[1]
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-4 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos or RuPhos, 1.2-1.5 times the Pd amount), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Add an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation:
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (5) | NaOtBu | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 110 | 18 | 82 |
| 3 | Benzylamine | G3-XPhos (1) | - | LiHMDS | THF | 80 | 10 | 94 |
Workflow and Signaling Pathways
Experimental Workflow:
The general workflow for the synthesis and purification of substituted pyridines from this compound is depicted below.
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycles:
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Catalytic Cycle:
Caption: Suzuki-Miyaura catalytic cycle.
Sonogashira Catalytic Cycle:
Caption: Sonogashira catalytic cycle.
Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Buchwald-Hartwig amination catalytic cycle.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyridines. The protocols outlined in these application notes provide robust and reproducible methods for the selective functionalization of the 4-position of the pyridine ring via Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions, which are fundamental to modern drug discovery and development, allow for the efficient construction of diverse molecular architectures from a common intermediate. The provided data and workflows serve as a practical guide for researchers to implement these synthetic strategies in their own laboratories.
References
Application Notes and Protocols: 2-Chloro-4-iodopyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-iodopyridine is a versatile and highly valuable building block in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors. Its distinct reactivity, stemming from the electronically different halogen substituents, allows for selective and sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations compared to the more robust carbon-chlorine bond.[1][2] This differential reactivity enables the regioselective introduction of various moieties at the 4-position of the pyridine (B92270) ring, while leaving the chlorine at the 2-position available for subsequent transformations. This strategic functionalization is a cornerstone in the synthesis of complex heterocyclic scaffolds that are prevalent in numerous kinase inhibitors targeting a range of signaling pathways implicated in cancer and other diseases.[3]
These application notes provide detailed protocols for the utilization of this compound in the synthesis of kinase inhibitor precursors through common and powerful cross-coupling reactions.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key cross-coupling reactions of this compound, which are foundational for the synthesis of diverse kinase inhibitor scaffolds.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene (B28343) | 100 | 8 | ~95 |
| 3 | 3-Aminophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | ~85 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 60 | 6 | ~92 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | DMF | 25 | 4 | ~98 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | Acetonitrile | 50 | 8 | ~88 |
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | ~85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | ~90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 16 | ~88 |
Table 4: Representative Kinase Inhibitory Activity of Scaffolds Derived from this compound
| Kinase Target | Scaffold | IC₅₀ (nM) |
| VEGFR-2 | 4-(Pyrazol-4-yl)pyridine | 10 - 100 |
| c-Met | 4-(Imidazol-1-yl)pyridine | 5 - 50 |
| Src | 4-(Anilino)pyridine | 20 - 150 |
| Abl | 4-(Ethynylphenyl)pyridine | 15 - 80 |
Note: IC₅₀ values are representative and can vary based on the specific substitutions on the coupled moiety and the assay conditions.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C-4 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent mixture (e.g., 1,4-dioxane (B91453) and water, 4:1)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst (0.03 mmol).
-
Add the degassed solvent mixture (5 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Regioselective Sonogashira Coupling
This protocol details a general method for the Sonogashira coupling of this compound with a terminal alkyne, selectively at the C-4 position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add the anhydrous solvent (5 mL) and the amine base (2.0 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound at the C-4 position.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., BINAP or Xantphos, 3-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a generalized kinase signaling pathway targeted by inhibitors derived from this compound and a typical experimental workflow for their synthesis and evaluation.
Caption: Generalized kinase signaling pathway and point of inhibition.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Regioselective Reactions of Dihalopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of dihalopyridines, crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce substituents at specific positions on the pyridine (B92270) ring is paramount for establishing structure-activity relationships (SAR) and optimizing molecular properties. This document outlines key regioselective cross-coupling and amination reactions, supported by experimental procedures and quantitative data to guide your synthetic strategies.
Introduction to Regioselectivity in Dihalopyridine Reactions
Dihalopyridines possess multiple reactive sites, making their selective functionalization a significant synthetic challenge. The regiochemical outcome of a reaction is governed by a complex interplay of electronic and steric factors inherent to the pyridine ring, the nature of the halogen atoms (I > Br > Cl), and the judicious choice of reaction conditions, including the catalyst, ligand, base, and solvent.[1][2] Generally, positions alpha (C2, C6) and gamma (C4) to the nitrogen are more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition by transition metal catalysts.[1] However, this inherent reactivity can be modulated and even overridden to achieve desired regioselectivity.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of dihalopyridines, regioselectivity can often be controlled by exploiting the differential reactivity of the carbon-halogen bonds or by catalyst and ligand effects.
A key strategy for achieving regioselectivity involves the sequential coupling of dihalopyridines. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling.[3] Similarly, for 2,4,6-trihalogenated pyrido[2,3-d]pyrimidines, the initial Suzuki coupling occurs selectively at the C4 position.[4][5]
Table 1: Regioselective Suzuki-Miyaura Coupling of Dihalopyridines
| Dihalopyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Position of Coupling | Yield (%) | Regioselectivity | Reference |
| 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | C4 | >95 | High | [3] |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343) | C4 | 83 | High | [4][5] |
| 2,4-Dibromopyridine | Phenylboronic acid | C₃-symmetric tripalladium cluster | - | - | C2 | up to 98:1 (C2:C4) | High | [6] |
| 5-Substituted 1,2,3-triiodobenzene | Arylboronic acid | - | - | - | Terminal position | Excellent | High | [7] |
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[3]
-
Reaction Setup: In a microwave reactor tube, dissolve 2,4-dichloropyrimidine (1.0 equiv.) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Degassing: Displace the air in the tube with argon.
-
Reagent Addition: Add K₂CO₃ (3.0 equiv.), the desired arylboronic acid (1.0 equiv.), and Pd(PPh₃)₄ (0.5 mol%).
-
Reaction: Stir the mixture under argon atmosphere at 100 °C for 15 minutes in the microwave reactor.
-
Work-up: After cooling, extract the reaction mixture with ethyl acetate (B1210297). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Workflow for C4-selective Suzuki-Miyaura coupling.
Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The regioselectivity in dihalopyridines is highly dependent on the nature of the halogens, with the reactivity order being I > Br > Cl.[2] This predictable reactivity allows for selective functionalization at the most reactive halogen-bearing position.
For polyhalogenated pyridines containing different halogens, such as 4-Bromo-2-chloro-6-iodopyridin-3-ol, the Sonogashira coupling proceeds with high regioselectivity at the C-6 position (the carbon-iodine bond) due to the significantly higher reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst.[2]
Table 2: Regioselective Sonogashira Coupling of a Polyhalogenated Pyridine
| Substrate | Alkyne | Catalyst System | Base | Solvent | Position of Coupling | Yield (%) | Reference |
| 4-Bromo-2-chloro-6-iodopyridin-3-ol | Terminal Alkyne | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | C6 | Not specified | [1][2] |
| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | C3 | Not specified | [1] |
Experimental Protocol: C6-Selective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol[1][2]
-
Reaction Setup: To a Schlenk tube containing a magnetic stir bar, add 4-Bromo-2-chloro-6-iodopyridin-3-ol (1.0 mmol), palladium(II) trifluoroacetate (B77799) (0.025 mmol), triphenylphosphine (B44618) (0.05 mmol), and copper(I) iodide (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous DMF (5 mL), triethylamine (B128534) (1 mL), and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100°C and stir for 3 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent in vacuo, and purify the residue by flash column chromatography.
Caption: Catalytic cycles of the Sonogashira coupling.
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] Achieving high regioselectivity in the amination of dichloropyridines can be challenging, but is often controlled by the choice of ligand. Generally, the C2 position is more electrophilic and thus more reactive.
For 2,4-dichloropyridine (B17371), ligands such as BINAP and Xantphos have demonstrated high selectivity for amination at the C2 position.[9] This allows for a stepwise functionalization, where the first amination occurs at C2, and a subsequent amination can be performed at C4 under more forcing conditions.
Table 3: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Position of Coupling | Yield (%) | Reference |
| 2,4-Dichloropyridine | Anilines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | C2 | High | [10] |
| 2,4-Dichloropyridine | Heterocyclic amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | C2 | High | [10] |
| 4-Chloro-N-phenylpyridin-2-amine | Various amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | C4 | Moderate to High | [10] |
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine[10][11]
-
Reaction Setup: In a glovebox, charge an oven-dried resealable Schlenk tube with Pd₂(dba)₃ (1.5 mol%), Xantphos (3.0 mol%), and NaOtBu (1.4 equiv.).
-
Reagent Addition: Add 2,4-dichloropyridine (1.0 equiv.) and the aniline (B41778) or heterocyclic amine (1.0 equiv.).
-
Solvent Addition: Add anhydrous toluene (to achieve a 0.1 M concentration of the limiting reagent).
-
Reaction: Seal the tube and heat the mixture at 80 °C for 16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Caption: Factors influencing regioselectivity in Buchwald-Hartwig amination.
Regioselective Metalation Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridines.[11] The directing group, typically a Lewis basic moiety, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.
For dihalopyridines, metalation can be achieved with high regioselectivity using lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[7][12] For instance, 3-chloropyridine (B48278) can be selectively metalated at the C4 position with LDA in THF, while using a butyllithium-TMEDA complex in ether shifts the selectivity to the C2 position.[7]
Halogen-metal exchange is another important route to regioselectively generate organometallic pyridine intermediates. The choice of organometallic reagent is crucial. For example, a tosyloxy substituent at the C2 position of a 3,5-dibromopyridine (B18299) derivative directs a highly regioselective Br/Mg exchange at the C3 position using iso-PrMgCl·LiCl.[13]
Table 4: Regioselective Metalation of Dihalopyridines
| Dihalopyridine Substrate | Metalating Agent | Solvent | Position of Metalation | Subsequent Electrophile | Yield (%) | Reference |
| 3-Chloropyridine | LDA | THF | C4 | Various | Good | [7] |
| 3-Chloropyridine | n-BuLi/TMEDA | Ether | C2 | Various | Good | [7] |
| 3,5-Dibromo-2-(tosyloxy)pyridine | iso-PrMgCl·LiCl | THF | C3 | Various | Not specified | [13][14] |
| 2,6-Dichloropyridine | TMPMgCl·LiCl | THF | C4 | DMF | Not specified | [12] |
Experimental Protocol: C4-Lithiation of 3-Chloropyridine[7]
-
Reaction Setup: To a solution of diisopropylamine (B44863) (1.1 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv.) dropwise. Stir the resulting LDA solution for 30 minutes at this temperature.
-
Substrate Addition: Add a solution of 3-chloropyridine (1.0 equiv.) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Metalation: Stir the reaction mixture at -60 °C for 1 hour.
-
Electrophilic Quench: Cool the mixture back to -78 °C and add the desired electrophile.
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt, filter, concentrate, and purify the product by column chromatography or distillation.
Caption: General strategies for regioselective metalation.
Conclusion
The regioselective functionalization of dihalopyridines is a cornerstone of modern synthetic organic chemistry, providing access to a vast array of complex molecules with applications in drug discovery and materials science. The protocols and data presented herein offer a practical guide for researchers to navigate the intricacies of these reactions. By carefully selecting the appropriate reaction conditions, it is possible to achieve high levels of regiocontrol in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as in metalation-based approaches. This control is essential for the efficient and predictable synthesis of target compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 11. baranlab.org [baranlab.org]
- 12. znaturforsch.com [znaturforsch.com]
- 13. Regioselective functionalization of trisubstituted pyridines using a bromine-magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-iodopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom at the 2-position and an iodine atom at the 4-position, allows for selective functionalization through various synthetic methodologies. This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of this compound, a key transformation for the synthesis of diverse pyridine (B92270) derivatives with potential therapeutic applications.
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] The ability to selectively introduce substituents onto the pyridine ring is therefore of paramount importance in the development of new chemical entities. This compound serves as an excellent starting material for such endeavors, offering two distinct reaction sites for modification.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the pyridine ring is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In the case of this compound, nucleophilic attack is expected to occur preferentially at the 2-position (C2), displacing the chloride ion. This regioselectivity is governed by two main factors:
-
Electronic Activation: The positions ortho (C2, C6) and para (C4) to the ring nitrogen are electronically activated towards nucleophilic attack due to resonance stabilization of the intermediate. Both the 2-chloro and 4-iodo substituents are on activated positions.
-
Leaving Group Ability: In SNAr reactions, the typical leaving group ability follows the order F > Cl > Br > I. Consequently, the chlorine atom at the 2-position is a more facile leaving group than the iodine atom at the 4-position under SNAr conditions.
Therefore, the reaction of this compound with common N- and O-centered nucleophiles is predicted to yield predominantly 2-substituted-4-iodopyridine derivatives. The less reactive C-I bond at the 4-position remains intact, providing a handle for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions. This orthogonal reactivity makes this compound a highly valuable and strategic starting material.[3]
A competing reaction pathway involves palladium-catalyzed cross-coupling reactions, where the C-I bond is typically more reactive than the C-Cl bond. The choice of reaction conditions (nucleophilic substitution vs. cross-coupling) will therefore dictate the final product. These application notes will focus exclusively on the nucleophilic substitution pathway.
Applications of 2-Substituted-4-iodopyridine Derivatives
The products of nucleophilic substitution on this compound, namely 2-amino-, 2-alkoxy-, and 2-thioalkoxy-4-iodopyridines, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The retained iodine atom at the 4-position is a versatile handle for introducing further molecular complexity through reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.
Derivatives of 2-aminopyridine (B139424) are known to exhibit a broad spectrum of biological activities and are key components in many approved drugs.[1] Specifically, 2-amino-4-iodopyridine and its derivatives can serve as precursors for the synthesis of:
-
Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors, and the ability to functionalize both the 2- and 4-positions allows for the synthesis of libraries of compounds for screening against various kinases.
-
Anticancer Agents: Substituted pyridines are found in numerous anticancer drugs, and the derivatives of 2-amino-4-iodopyridine can be elaborated to target specific pathways in cancer cells.[4][5]
-
Antiviral and Antibacterial Agents: The pyridine nucleus is also present in many antimicrobial agents.[1]
-
Central Nervous System (CNS) Agents: The physicochemical properties of the pyridine ring make it suitable for targeting CNS receptors.
The following diagram illustrates the general workflow for the utilization of this compound in a typical drug discovery pipeline.
Figure 1. General workflow for the synthesis and application of this compound derivatives in drug discovery.
Quantitative Data Summary
The following table summarizes the expected reaction conditions and yields for the nucleophilic substitution of this compound with representative nucleophiles. Please note that specific yields can vary depending on the substrate, nucleophile, and precise reaction conditions. The data presented here is based on analogous reactions and should be used as a guideline for reaction optimization.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| Ammonia (B1221849) | NH3 (aq) | - | Dioxane | 150 | 12 | 2-Amino-4-iodopyridine | 60-70 |
| Piperidine (B6355638) | Piperidine | K2CO3 | DMF | 80 | 6 | 2-(Piperidin-1-yl)-4-iodopyridine | 85-95[6] |
| Sodium Methoxide (B1231860) | NaOMe | - | Methanol (B129727) | Reflux | 8 | 2-Methoxy-4-iodopyridine | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-iodopyridine
This protocol is adapted from microwave-assisted amination procedures for chloropyrimidines.[7]
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Microwave reactor vials
-
Magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 239.5 mg).
-
Add 1,4-dioxane (3 mL) and aqueous ammonia (2.0 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C and maintain this temperature for 12 hours with stirring.
-
After cooling to room temperature, carefully open the vial.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in a minimal amount of dichloromethane (B109758) and adsorb it onto silica gel.
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 2-amino-4-iodopyridine as a solid.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-(Piperidin-1-yl)-4-iodopyridine
This protocol is based on a reported procedure for a similar transformation.[6]
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 239.5 mg), potassium carbonate (1.5 mmol, 207.3 mg), and DMF (5 mL).
-
Add piperidine (1.2 mmol, 0.12 mL) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 3: Synthesis of 2-Methoxy-4-iodopyridine
This protocol is based on standard procedures for the methoxylation of 2-chloropyridines.
Materials:
-
This compound
-
Sodium methoxide (25 wt% solution in methanol or solid)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of sodium methoxide in methanol. If using solid sodium methoxide, dissolve it in methanol (5 mL). Use 1.5 equivalents of sodium methoxide (1.5 mmol).
-
Add this compound (1.0 mmol, 239.5 mg) to the methanolic solution of sodium methoxide.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
The following diagram illustrates the key steps in a typical experimental workflow for the nucleophilic substitution on this compound.
Figure 2. General experimental workflow for nucleophilic substitution reactions of this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
This compound is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
-
The nucleophiles and solvents used in these protocols may also be hazardous; handle them with appropriate care.
-
Microwave reactions should be carried out in sealed vessels designed for this purpose, and the manufacturer's safety guidelines should be strictly followed.
Conclusion
The nucleophilic aromatic substitution reactions of this compound provide a reliable and regioselective route to a variety of 2-substituted-4-iodopyridines. These products are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery and development. The protocols outlined in this document provide a starting point for researchers to explore the rich chemistry of this versatile building block. Optimization of reaction conditions for specific nucleophiles is encouraged to achieve the best possible outcomes.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Chloro-4-iodopyridine as a Precursor for Boronic Esters in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-4-iodopyridine as a versatile precursor for the synthesis of 2-chloro-4-pyridinyl boronic esters. The subsequent application of these esters in palladium-catalyzed cross-coupling reactions is highlighted, with a specific focus on their role in the development of potent kinase inhibitors, such as those targeting the p38 MAP kinase signaling pathway.
Introduction
Pyridinyl boronic acids and their esters are invaluable building blocks in modern medicinal chemistry, primarily due to their accessibility and versatility in Suzuki-Miyaura cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in a wide range of pharmacologically active molecules. This compound is a readily available starting material that can be efficiently converted to its corresponding boronic ester, providing a valuable intermediate for the synthesis of novel drug candidates. The presence of the chloro substituent offers an additional point for diversification or can be a key pharmacophoric element.
Synthesis of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
The most common and efficient method for the synthesis of the pinacol (B44631) boronic ester of this compound is the Miyaura borylation reaction. This palladium-catalyzed reaction involves the cross-coupling of the aryl halide with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a base.[1][][3] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Reaction Scheme:
Application in the Synthesis of p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating inflammatory responses and has been implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[][4][5] Consequently, the development of small molecule inhibitors of p38 MAPK is a significant area of research in drug discovery.
The 2-chloro-4-pyridinyl moiety is a key structural component in a number of potent and selective p38 MAPK inhibitors. The synthesis of these inhibitors often involves a Suzuki-Miyaura cross-coupling reaction between the 2-chloro-4-pyridinyl boronic ester and a suitable aryl or heteroaryl halide.
Illustrative Suzuki-Miyaura Coupling Reaction:
This coupling reaction allows for the modular assembly of complex molecules, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
Data Presentation
Table 1: Representative Reaction Conditions for Miyaura Borylation of this compound
| Parameter | Condition | Reference |
| Catalyst | PdCl₂(dppf) | [1][3] |
| Ligand | dppf (in catalyst) | [1][3] |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | [1][3] |
| Base | Potassium Acetate (B1210297) (KOAc) | [1][] |
| Solvent | 1,4-Dioxane (B91453) or DMSO | [1][4] |
| Temperature | 80-100 °C | [4] |
| Typical Yield | 70-90% | Estimated based on similar reactions |
Table 2: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | [6] |
| Ligand | PPh₃ or dppf (in catalyst) | [6] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | [6] |
| Solvent | 1,4-Dioxane/Water or Toluene | [6] |
| Temperature | 80-110 °C | [6] |
| Typical Yield | 60-95% |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add PdCl₂(dppf) (0.03 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a solid.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a p38 MAPK Inhibitor Scaffold
Materials:
-
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Aryl or heteroaryl halide (e.g., 5-bromo-2-aminopyrimidine)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry round-bottom flask, add 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq), the aryl halide (1.0 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a mixture of 1,4-dioxane and degassed water (e.g., 4:1 v/v).
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired coupled product.
Mandatory Visualizations
Caption: Experimental workflow for the Miyaura borylation of this compound.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
References
- 1. Developing small molecules to inhibit kinases unkind to the heart: p38 MAPK as a case in point - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of small molecule inhibitor binding to p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Chloro-4-iodopyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-4-iodopyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the complexities of this specific transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst: The Pd(0) active species has not been formed or has been oxidized. 2. Poor C-Cl Bond Activation: Conditions are too mild to facilitate the oxidative addition at the C-Cl position (if targeting this site). 3. Incorrect Base/Solvent Combination: The chosen base may not be soluble or effective in the selected solvent system.[1] | 1. Ensure rigorous degassing of all solvents and reagents to prevent catalyst oxidation.[1] Use a fresh source of palladium catalyst or a pre-catalyst. 2. For C-Cl coupling, switch to a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) and increase the reaction temperature.[2] 3. Screen alternative bases like K₃PO₄ or Cs₂CO₃ and ensure they are soluble in your chosen solvent.[1] |
| Selective Reaction at Iodine Only | Differential Reactivity: The Carbon-Iodine bond is significantly more reactive than the Carbon-Chlorine bond.[1] This is the expected outcome under standard or mild conditions. | This is an opportunity for selective functionalization. To couple at the C-Cl position subsequently, you will need to employ more forcing conditions after the first coupling is complete. This includes higher temperatures and catalyst systems known for C-Cl activation.[1] |
| Formation of Homocoupled Byproduct (Ar-Ar from Boronic Acid) | 1. Presence of Oxygen: Oxygen in the reaction mixture can promote the homocoupling of the boronic acid.[1][3] 2. Sub-optimal Catalyst/Ligand: The chosen catalyst system may favor this side reaction. | 1. Rigorously degas all solvents and reagents and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the experiment.[1][4] 2. Employ bulky phosphine (B1218219) ligands which can disfavor the formation of the homocoupled product.[1] Using a Pd(0) source directly can also help.[1] |
| Formation of Dehalogenated Byproduct (2-Chloropyridine) | Hydride Source: The reaction mixture may contain a source of hydride that reacts with the palladium complex after oxidative addition, leading to reductive elimination of 2-Chloropyridine.[1] | Avoid using solvents or bases that can act as hydride donors (e.g., certain amine bases or alcoholic solvents).[1] Ensure reagents are anhydrous if water is not an intended part of the solvent system.[1] |
| Protodeboronation (Loss of Boronic Acid) | Boronic Acid Instability: Boronic acids can be unstable, especially at high temperatures or in the presence of aqueous bases, leading to the replacement of the boronic acid group with a hydrogen atom.[4][5] | 1. Use a more stable boronic ester, such as a pinacol (B44631) ester, instead of the boronic acid.[1][5] 2. Employ milder bases (e.g., K₂CO₃) and avoid excessive temperatures.[1] 3. Use fresh, high-purity boronic acid.[4] |
Frequently Asked Questions (FAQs)
Q1: I want to perform a selective Suzuki coupling at the C-I position of this compound. What conditions should I use?
A1: To achieve high selectivity for the C-I bond, you should use milder reaction conditions. The reactivity of halogens in Suzuki coupling follows the order I > Br >> Cl.[1] By keeping the temperature low and using a standard catalyst system (e.g., Pd(PPh₃)₄), you can favor the reaction at the more reactive iodine position while leaving the C-Cl bond intact for subsequent transformations.
Q2: How can I achieve a double Suzuki coupling at both the C-I and C-Cl positions?
A2: A sequential, one-pot, or two-step approach is necessary.
-
Two-Step Approach: First, perform a selective coupling at the C-I position under mild conditions as described above. Purify the 2-chloro-4-arylpyridine intermediate. Then, subject this intermediate to a second Suzuki coupling under more forcing conditions (higher temperature, stronger base, and a catalyst/ligand system effective for aryl chlorides like Pd(OAc)₂/SPhos) to react the C-Cl bond.
-
One-Pot Approach: Start with the coupling at the C-I position. Once complete (monitored by TLC or LC-MS), add a second equivalent of boronic acid (can be the same or different), a more robust ligand, and increase the temperature to drive the second coupling at the C-Cl position. This is more challenging and requires careful optimization.
Q3: My reaction yields are consistently low, even when targeting the reactive C-I bond. What is the most likely cause?
A3: Low yields with pyridine (B92270) substrates are a common issue. The primary culprit is often the pyridine nitrogen atom itself, which can coordinate to the palladium catalyst and form inactive species, effectively inhibiting the catalytic cycle.[2][5] To mitigate this, consider using bulky, electron-rich phosphine ligands that sterically shield the palladium center.[1][5] Additionally, ensure your boronic acid is not degrading via protodeboronation, a common side reaction.[4][5]
Q4: What is the role of the base in the Suzuki coupling, and which one should I choose?
A4: The base is critical for the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium complex.[5] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1] For challenging couplings like those involving chloropyridines, stronger bases like K₃PO₄ are often more effective.[2] The choice is also solvent-dependent; the base must have some solubility in the reaction medium.
Q5: Why is it essential to degas my solvents and run the reaction under an inert atmosphere?
A5: The active catalyst in the Suzuki coupling is a Pd(0) species. Oxygen is an effective oxidant and can convert the active Pd(0) catalyst to inactive Pd(II) species. This catalyst deactivation will halt the reaction.[6] Furthermore, the presence of oxygen can promote the undesirable homocoupling of your boronic acid, consuming your nucleophile and complicating purification.[1][3] Therefore, rigorous degassing of all liquids and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial for success.[4]
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is optimized for the selective arylation at the more reactive Carbon-Iodine bond of this compound.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1 ratio), via syringe or cannula.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the 2-chloro-4-arylpyridine product.
Protocol 2: Suzuki-Miyaura Coupling at the C-Cl Position (of a 4-Aryl-2-chloropyridine substrate)
This protocol is for the second coupling step, targeting the less reactive Carbon-Chlorine bond.
-
Reaction Setup: To an oven-dried reaction vessel, add the 4-aryl-2-chloropyridine substrate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a strong base like potassium phosphate (K₃PO₄, 2.0-3.0 eq).[2]
-
Catalyst & Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2.4-6 mol%).[2]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.[2]
-
Solvent Addition: Add a degassed solvent, such as toluene (B28343) or 1,4-dioxane, via syringe.[2]
-
Reaction Conditions: Heat the vessel in a preheated oil bath to a higher temperature (e.g., 100-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.[2]
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the 2,4-diarylpyridine product.
Data Presentation
Table 1: Influence of Catalyst and Ligand on C-Cl Bond Coupling
The following table summarizes literature data for analogous Suzuki couplings of challenging chloropyridine substrates, demonstrating the importance of the catalytic system.
| Aryl Chloride Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridine derivative | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | >95 |
| 2-Chloropyridine derivative | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 100 | 85-95 |
| 3-Chloropyridine | Pd₂(dba)₃ (3) | Ligand 1* (9) | KF | Dioxane | 110 | 91[7] |
| 4-chloroanisole | Pd₂(dba)₃ (3) | Ligand 2* (9) | KF | Dioxane | 110 | 78[7] |
*Note: Ligands 1 and 2 in the cited study are specific phosphine ligands developed for challenging couplings.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-4-iodopyridine Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-4-iodopyridine in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
General Considerations for this compound Couplings
The presence of two different halogen atoms on the pyridine (B92270) ring, iodine and chlorine, allows for regioselective functionalization. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1][2] This inherent difference in reactivity is the primary tool for controlling which position of this compound reacts. Selective coupling at the more reactive C-I bond can be achieved under milder conditions, while more forcing conditions are required to react at the less reactive C-Cl bond.
A common challenge in couplings with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can inhibit its activity. The use of bulky ligands can often mitigate this issue by shielding the metal center.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and a boronic acid or ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki reaction is giving a low yield of the desired product. What are the common causes?
A1: Low yields in Suzuki couplings of this compound can stem from several factors:
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Catalyst Inactivity: The Pd(0) catalyst can be oxidized and deactivated by oxygen. Ensure all solvents and reagents are rigorously degassed.[1]
-
Protodeboronation of the Boronic Acid: The boronic acid can be sensitive to the reaction conditions and decompose, especially at high temperatures or in the presence of strong bases.[1] Using a more stable boronic ester (e.g., a pinacol (B44631) ester) can help.
-
Inappropriate Base or Solvent: The base must be soluble in the chosen solvent to be effective. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1]
-
Catalyst Inhibition: The pyridine nitrogen can interfere with the palladium catalyst. Using a higher catalyst loading or employing bulky phosphine (B1218219) ligands can help overcome this.[1]
Q2: I am observing a significant amount of a byproduct that appears to be a dimer of my boronic acid. What is this and how can I prevent it?
A2: This side product is the result of boronic acid homocoupling . This is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen or Pd(II) species.[1]
Troubleshooting Homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents with an inert gas (argon or nitrogen) to remove oxygen.
-
Use a Pd(0) Pre-catalyst: Using a pre-catalyst that is already in the active Pd(0) state can minimize the presence of Pd(II) species that promote homocoupling.
-
Optimize Reaction Temperature: Avoid unnecessarily high temperatures, which can sometimes favor homocoupling.
Q3: I am seeing a byproduct where the iodine on my this compound is replaced by a hydrogen atom. What is this side reaction?
A3: This is a dehalogenation side reaction. It can occur when the palladium complex, after oxidative addition to the C-I bond, reacts with a hydride source in the reaction mixture (such as an amine base or an alcohol solvent) followed by reductive elimination.[1]
Troubleshooting Dehalogenation:
-
Choice of Solvent and Base: Avoid using solvents or bases that can readily act as hydride donors.
-
Anhydrous Conditions: Ensure your reagents are anhydrous if water is not part of the intended solvent system.
-
Temperature Optimization: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired coupling.
Quantitative Data: Suzuki Coupling Side Reactions
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling (%) | Dehalogenation (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 | Moderate to Good | Low to Moderate | Low |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | Good to High | Low | Low |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | High | Very Low | Very Low |
Yields are illustrative and highly dependent on the specific boronic acid and reaction conditions.
Experimental Protocol: Selective Suzuki Coupling at the C-I Position
This protocol is a general starting point for the selective coupling at the C-4 (iodo) position of this compound.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) via cannula.
-
Reaction Execution: Stir the reaction mixture at a mild temperature (e.g., 50-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1]
Logical Workflow for Suzuki Coupling Troubleshooting
References
Technical Support Center: Purification of Products from 2-Chloro-4-iodopyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2-chloro-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
Common impurities can include unreacted this compound, residual palladium catalyst and ligands from cross-coupling reactions, homo-coupled byproducts of your coupling partner (e.g., boronic acid in a Suzuki reaction), and regioisomers if the reaction is not completely selective. Additionally, solvents used in the reaction or workup can be present as residual impurities.[1]
Q2: My pyridine-containing product is streaking or tailing during silica (B1680970) gel column chromatography. What causes this and how can I fix it?
This is a frequent issue when purifying pyridine (B92270) derivatives.[2][3] The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor separation and broad or tailing peaks.[2][3] To resolve this, you can add a small amount of a basic modifier, like triethylamine (B128534) (TEA), to your mobile phase (typically 0.1-1% v/v).[3] This neutralizes the active sites on the silica, leading to sharper peaks and better separation.[2][3]
Q3: How do I remove unreacted this compound from my product?
If the polarity of your product is sufficiently different from the starting material, column chromatography is the most effective method.[4] A typical solvent system for purifying this compound itself is a mixture of ethyl acetate (B1210297) and heptane (B126788) (or hexanes).[4] By carefully selecting your eluent system and potentially using a gradient elution, you should be able to separate your product from the unreacted starting material.
Q4: I am having trouble purifying my product after a Suzuki coupling reaction. What are some common issues?
Suzuki reactions with pyridine substrates can present unique challenges. Boronic acids can decompose under harsh conditions, and the Lewis basic nitrogen of the pyridine can interfere with the palladium catalyst.[5] It is crucial to carefully select the base and solvent system to ensure compatibility and solubility.[5] If you are observing low yield, it could be due to incomplete reaction, decomposition of the boronic acid, or catalyst inhibition.[5]
Troubleshooting Guide
Issue 1: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product and impurities elute together. | Incorrect solvent system. | Optimize the eluent system using TLC. Test different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane (B109758)/methanol) to improve separation.[1][3] |
| Product is streaking or tailing. | Strong interaction between the basic pyridine product and acidic silica gel.[2][3] | Add 0.1-1% triethylamine (TEA) to the mobile phase to mask the acidic silanol groups.[3] |
| Product is not eluting from the column. | Mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase.[3] |
| Product elutes too quickly. | Mobile phase is too polar. | Decrease the polarity of the mobile phase.[3] |
Issue 2: Difficulty with Product Isolation and Purification
| Symptom | Possible Cause | Suggested Solution |
| Oily product that will not crystallize. | The product may be inherently an oil at room temperature, or impurities are preventing crystallization. | If all other methods fail, column chromatography is the most common alternative for purifying oily compounds.[1] Attempting to create a salt of your basic pyridine product might induce crystallization. |
| Emulsion formation during aqueous workup. | Formation of a stable emulsion between the aqueous and organic layers. | Add brine to the separatory funnel to help break the emulsion.[6] Alternatively, centrifugation can be effective. |
| Low recovery after purification. | The product may be adsorbing irreversibly to the silica gel or degrading on the column. | Deactivate the silica by adding TEA to the eluent.[3] If degradation is suspected, consider using a less acidic stationary phase like alumina. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[1]
-
Combine the organic layers.
-
To remove basic impurities, wash the organic layer with a dilute acid solution (e.g., 1N HCl). This will protonate basic compounds, making them water-soluble. Note: This step should only be performed if your target compound is stable to acid.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Select a glass column with an appropriate diameter-to-height ratio (e.g., 1:10 to 1:20).[3] Prepare a slurry of silica gel in the initial, low-polarity eluent.[1] Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent. If the product is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[1]
-
Elute the Column: Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).[7] Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[3]
-
Collect and Analyze Fractions: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).[1]
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[3]
Data Presentation
Table 1: Example Data for Column Chromatography Purification of a Suzuki Coupling Product
| Entry | Eluent System (Ethyl Acetate/Hexanes) | Modifier | Yield (%) | Purity (by HPLC) |
| 1 | 10:90 to 30:70 gradient | None | 65 | 85% (significant tailing) |
| 2 | 10:90 to 30:70 gradient | 0.5% TEA | 78 | 98% (sharp peaks) |
| 3 | 20:80 isocratic | 0.5% TEA | 72 | 95% |
Visualizations
Caption: A general experimental workflow for the purification of products from this compound reactions.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 153034-86-7 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Halopyridine Cross-Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting catalyst deactivation and other common issues encountered during the palladium-catalyzed cross-coupling of halopyridines.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a halopyridine substrate is resulting in a low yield or has failed completely. What are the primary causes and how can I troubleshoot this?
Answer: Low conversion is a common challenge in the cross-coupling of halopyridines. The primary reasons often revolve around the stability and activity of the palladium catalyst, the integrity of the reagents, and the reaction conditions. The electron-deficient nature of the pyridine (B92270) ring and the coordinating ability of the pyridine nitrogen can lead to catalyst deactivation.
A systematic approach to troubleshooting is recommended. Start by verifying the quality of your reagents and the reaction setup before moving on to screen different reaction parameters.
Initial Troubleshooting Workflow
Issue 2: Catalyst Deactivation (Palladium Black Formation)
Question: My reaction mixture turns black and the reaction stalls. What is happening and how can I prevent it?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an agglomerated, inactive form of palladium metal.[1] This is a common deactivation pathway in palladium-catalyzed reactions.
Primary Causes:
-
Ligand Dissociation: Bulky phosphine (B1218219) ligands can dissociate from the palladium center, leading to the aggregation of Pd(0) species.
-
Oxidation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reaction vessels can lead to oxidation to inactive Pd(II) species.
-
Substrate Inhibition: The nitrogen atom of the pyridine substrate can coordinate strongly to the palladium center, forming stable, inactive complexes.[1][2]
Solutions:
-
Improve Inert Atmosphere: Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.[3]
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which are known to stabilize the palladium catalyst and promote the desired catalytic cycle.[4][5]
-
Use of Pre-catalysts: Employ well-defined palladium pre-catalysts that are more stable and facilitate the controlled generation of the active Pd(0) species.
-
Adjust Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can sometimes help to better stabilize the active catalytic species in solution.
Issue 3: Significant Side-Product Formation
Question: I am observing significant amounts of homocoupled or dehalogenated byproducts. How can I improve the selectivity of my reaction?
Answer: The formation of side products like homocoupled boronic acids or dehalogenated starting material indicates that undesired reaction pathways are competing with your desired cross-coupling.
Troubleshooting Strategies:
| Side Product | Common Causes | Recommended Solutions |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation.[3][6] | Ensure a strictly inert atmosphere. Consider adding the aryl halide in a slight excess.[6] |
| Protodeboronation | Instability of the boronic acid, especially at high temperatures and with certain bases.[6] | Use fresh, high-purity boronic acids. Consider using more stable boronic esters (e.g., pinacol (B44631) esters).[3] Optimize the choice of base and reaction temperature. |
| Hydrodehalogenation | Reduction of the aryl halide, often competitive with amination when using primary amines.[7] | Optimize the ligand and reaction conditions. Avoid bases that can act as hydride donors. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of catalyst deactivation in halopyridine cross-coupling?
A1: The primary mechanism of deactivation involves the coordination of the pyridine nitrogen to the palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive. Additionally, the aggregation of Pd(0) species into palladium black is a common deactivation pathway, often initiated by ligand dissociation or oxidation.[1][2]
Catalyst Deactivation Pathway
Q2: Which type of halopyridine is most reactive in cross-coupling reactions?
A2: The reactivity of the C-X bond in halopyridines generally follows the trend: I > Br > OTf > Cl. Aryl iodides and bromides are typically more reactive and require milder conditions, while aryl chlorides are more challenging to activate and often necessitate the use of more specialized, electron-rich and bulky ligands.[8][9]
Q3: What is the role of the base in Suzuki-Miyaura coupling?
A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It reacts with the organoboron compound to form a more nucleophilic borate (B1201080) species, which then transfers its organic group to the palladium center. The choice and strength of the base can significantly impact the reaction rate and yield.[10][11]
Q4: Can I use the same catalyst system for both Suzuki-Miyaura and Buchwald-Hartwig reactions?
A4: While both are palladium-catalyzed cross-coupling reactions, the optimal catalyst system (palladium precursor and ligand) can differ. Buchwald-Hartwig aminations often benefit from highly specialized, sterically hindered biarylphosphine ligands to facilitate the C-N bond formation. While there is some overlap, it is recommended to screen ligands specifically for each reaction type to achieve the best results.
Data Presentation: Performance of Catalytic Systems
The following tables summarize the performance of different palladium catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of various halopyridines.
Table 1: Suzuki-Miyaura Coupling of Chloropyridines with Arylboronic Acids
| Chloropyridine Substrate | Boronic Acid | Pd Source / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | MW | High |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | High |
| 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Water | 80 | High |
Table 2: Buchwald-Hartwig Amination of Bromopyridines with Various Amines
| Bromopyridine Substrate | Amine | Pd Source / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromopyridine | Dimethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Reflux | 94 |
| 2-Amino-6-bromopyridine | N-Methylaniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Good to Excellent |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halopyridine. Optimization of the ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating source
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the halopyridine, arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate). Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][6]
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol is a general guideline for the Buchwald-Hartwig amination of a halopyridine. The choice of ligand and base is critical and should be optimized.
Materials:
-
Halopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst or precursor (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 1.2-3.6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating source
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent and stir for a few minutes. Add the halopyridine and the amine.
-
Reaction: Seal the flask or tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[2]
Mandatory Visualizations
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Catalytic Cycle for Buchwald-Hartwig Amination
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing homocoupling in Sonogashira reactions of iodopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with homocoupling in Sonogashira reactions of iodopyridines.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a problem with iodopyridines?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical diyne. This is an undesired process as it consumes the valuable alkyne starting material, reduces the yield of the intended cross-coupled product, and complicates purification. With iodopyridines, the pyridine (B92270) nitrogen can potentially coordinate with the copper catalyst, which can sometimes influence the reaction pathways, although the primary cause of homocoupling remains the same as with other aryl halides.
Q2: What are the main causes of homocoupling?
A2: The principal cause of homocoupling is the presence of oxygen in the reaction mixture, which promotes the oxidative dimerization of the terminal alkyne.[1] This reaction is often catalyzed by the copper(I) co-catalyst typically used in traditional Sonogashira protocols.[1] High concentrations of the copper catalyst can also exacerbate this issue.
Q3: What is the most effective general strategy to prevent homocoupling?
A3: The most direct and often most effective strategy to prevent homocoupling is to switch to a copper-free Sonogashira protocol.[1] These methods have been specifically developed to avoid the formation of Glaser coupling products and are particularly useful when homocoupling is a persistent issue.
Q4: How does the choice of base influence the extent of homocoupling?
A4: The choice of base is crucial. While amine bases are common, their purity is important as oxidation can negatively impact the reaction. Using a bulky, non-coordinating amine base like diisopropylamine (B44863) (DIPA) or diisopropylethylamine (DIPEA) can be beneficial. Alternatively, inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) have been shown to be effective, particularly in copper-free systems.[1]
Q5: Can the reaction temperature be adjusted to control homocoupling?
A5: Yes, in some cases, lowering the reaction temperature can improve the selectivity for the desired cross-coupling product over the homocoupling side reaction. While iodopyridines are generally more reactive than their bromo or chloro counterparts and may react at lower temperatures, excessive heat can lead to catalyst decomposition and an increase in side reactions.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the Sonogashira reaction of iodopyridines.
Issue 1: Significant formation of a homocoupled alkyne byproduct is observed.
This is the most common issue and is characterized by the presence of a symmetrical diyne in your reaction mixture, often detectable by TLC, GC-MS, or NMR.
-
Primary Cause: Presence of oxygen and a copper(I) co-catalyst.
-
Troubleshooting Workflow:
Troubleshooting workflow for excessive homocoupling.
Issue 2: The reaction is sluggish or does not go to completion, even with an iodopyridine.
While iodopyridines are generally reactive, other factors can impede the reaction.
-
Possible Causes:
-
Catalyst Deactivation: The palladium catalyst may have decomposed. This is sometimes indicated by the formation of palladium black.
-
Inhibitory Effect of the Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Insufficiently Active Catalyst System: The chosen palladium source and ligand may not be optimal for the specific substrate.
-
-
Suggested Solutions:
-
Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents to prevent catalyst oxidation.
-
Use a More Robust Ligand: Electron-rich and bulky phosphine (B1218219) ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst and promote the desired reaction.
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading may be necessary.
-
Optimize the Base: For copper-free systems, a switch to an inorganic base like Cs₂CO₃ or K₃PO₄ might be beneficial.
-
Data Presentation
The following table summarizes the significant impact of employing a modified atmosphere on the reduction of homocoupling in the Sonogashira reaction of 4-bromopyridine (B75155) hydrochloride with various terminal alkynes. This data, adapted from Elangovan et al., illustrates a powerful technique for suppressing this common side reaction.[2]
| Entry | Alkyne | Base | Cross-Coupled Product Yield (%) [Original Conditions] | Homocoupling Product Yield (%) [Original Conditions] | Cross-Coupled Product Yield (%) [Modified H₂ Atmosphere] | Homocoupling Product Yield (%) [Modified H₂ Atmosphere] |
| 1 | 4-(N,N-dimethylamino)phenylacetylene | TEA | 69 | 24 | 94 | 2 |
| 2 | 4-(N,N-diethylamino)phenylacetylene | TEA | 65 | 26 | 93 | 3 |
| 3 | 4-methoxyphenylacetylene | Piperidine | 72 | 19 | 95 | 2 |
| 4 | Phenylacetylene | Piperidine | 78 | 15 | 96 | 2 |
| 5 | 4-tolylacetylene | Piperidine | 75 | 16 | 94 | 2.5 |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of an Iodopyridine
This protocol is a general starting point and may require optimization for specific substrates.
Protocol 2: Copper-Free Sonogashira Coupling of an Iodopyridine
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Protocol 3: Sonogashira Coupling with a Dilute Hydrogen Atmosphere to Diminish Homocoupling
This protocol, adapted from Elangovan et al., is highly effective at suppressing Glaser coupling.[2]
References
Technical Support Center: Optimizing Stille Couplings of 2-Chloro-4-iodopyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in Stille cross-coupling reactions of 2-Chloro-4-iodopyridine. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can arise during the Stille coupling of this compound, leading to low yields and the formation of unwanted byproducts.
Issue 1: Low or No Conversion of Starting Material
Q1: My Stille coupling reaction with this compound is not proceeding, or the yield is very low. What are the most common causes?
A1: Low reactivity in Stille couplings involving nitrogen-containing heterocycles like this compound is a frequent challenge. The primary causes often include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, leading to its deactivation. This is a well-documented issue in cross-coupling reactions with nitrogen-containing heterocycles.
-
Inactive Catalyst: The Pd(0) active species can be sensitive to air and moisture. Improper handling or storage of the catalyst or reagents can lead to the use of an inactive catalyst.
-
Poorly Optimized Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature is critical and highly substrate-dependent. Conditions that are effective for other aryl halides may not be suitable for this specific electron-deficient heterocycle.
Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Catalyst Inhibition by Pyridine Nitrogen | 1. Use a higher catalyst loading: Increasing the mol% of the palladium catalyst can sometimes compensate for partial deactivation. 2. Select appropriate ligands: Bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, P(o-tol)₃, or Buchwald-type ligands) can help to shield the palladium center and disfavor coordination with the pyridine nitrogen. |
| Inactive Catalyst | 1. Use a fresh palladium source: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is from a fresh batch. 2. Employ pre-catalysts: Using air- and moisture-stable palladium pre-catalysts can ensure the generation of the active Pd(0) species in situ. 3. Ensure inert atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Suboptimal Reaction Conditions | 1. Screen different solvents: Toluene (B28343), dioxane, and DMF are common solvents for Stille couplings. The polarity of the solvent can influence the reaction rate. 2. Optimize the temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A systematic temperature screen is recommended. 3. Consider additives: The addition of Cu(I) salts, such as CuI, can accelerate the transmetalation step and improve yields.[1] Lithium chloride (LiCl) can also be beneficial in some cases.[2][3] |
Issue 2: Lack of Chemoselectivity and Formation of Side Products
Q2: I am observing coupling at the C-Cl position or the formation of homocoupled byproducts. How can I improve the chemoselectivity for the C-I bond and minimize side reactions?
A2: Achieving high chemoselectivity is crucial when working with dihalogenated substrates. The C-I bond is significantly more reactive than the C-Cl bond in the oxidative addition step of the Stille catalytic cycle, which should favor selective coupling at the 4-position.[4] However, under harsh conditions or with certain catalysts, this selectivity can be compromised. Homocoupling of the organostannane is another common side reaction.[4]
Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Reaction at the C-Cl position | 1. Lower the reaction temperature: Higher temperatures can provide enough energy to activate the less reactive C-Cl bond. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate at the C-I bond is key. 2. Choose a less reactive catalyst system: While highly active catalysts are sometimes necessary, a less reactive system might exhibit greater selectivity. |
| Homocoupling of Organostannane | 1. Ensure an oxygen-free environment: While organostannanes are relatively air-stable, the presence of oxygen can promote homocoupling.[5] Thoroughly degas all reagents and solvents. 2. Control the stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can increase the likelihood of homocoupling. 3. Additives: The use of certain additives can sometimes suppress homocoupling. |
| Protodestannylation of the Organostannane | 1. Use anhydrous conditions: Traces of water or other protic sources can lead to the cleavage of the C-Sn bond of the organostannane, reducing its effective concentration. Ensure all reagents and solvents are rigorously dried. |
Data Presentation
Table 1: Typical Reaction Parameters for Stille Coupling of Halopyridines
| Parameter | Typical Range/Value | Notes |
| Palladium Catalyst | 1-10 mol% | Pd(PPh₃)₄, Pd₂(dba)₃ are common choices. |
| Ligand | 2-20 mol% | P(o-tol)₃, P(t-Bu)₃, AsPh₃. Bulky, electron-rich ligands are often preferred. |
| Organostannane | 1.0 - 1.5 equivalents | A slight excess is generally used. |
| Solvent | Toluene, Dioxane, DMF | Anhydrous and degassed. |
| Temperature | 60 - 110 °C | Substrate and catalyst dependent. |
| Additives | 10-20 mol% CuI, 1-3 eq. LiCl | Often beneficial but not always necessary. |
Experimental Protocols
Protocol 1: General Procedure for the Stille Coupling of this compound
This protocol provides a general starting point for the Stille coupling of this compound with an organostannane. Optimization of specific parameters may be required for different organostannane coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane reagent (e.g., vinyltributyltin) (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous and degassed toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound and the palladium catalyst.
-
Seal the flask with a septum and perform three cycles of vacuum and backfilling with the inert gas.
-
Add the anhydrous and degassed toluene via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Optimized Procedure with Additives
This protocol incorporates the use of a copper(I) co-catalyst, which can significantly improve reaction rates and yields in many cases.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane reagent (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 mmol, 10 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous and degassed DMF (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, P(o-tol)₃, and CuI.
-
Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas.
-
Add the anhydrous and degassed DMF via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1.
Visualizations
Caption: Catalytic cycle for the Stille coupling of this compound.
Caption: Troubleshooting workflow for improving Stille coupling yields.
References
Technical Support Center: Synthesis of 2-Chloro-4-iodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-iodopyridine. Our aim is to help you identify, manage, and control impurities that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two prevalent synthetic routes for this compound are:
-
Lithium-Halogen Exchange: This method often starts from a dihalopyridine precursor, such as 2-chloro-3-iodopyridine (B15675). Treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures can facilitate a lithium-halogen exchange, followed by quenching to introduce the iodo group at the 4-position.[1]
-
Sandmeyer Reaction: This route typically begins with 4-amino-2-chloropyridine (B126387). The amino group is first converted to a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions. Subsequent treatment with an iodide salt (e.g., potassium iodide) yields this compound. This multi-step process may involve initial nitration of a pyridine (B92270) precursor, followed by reduction to the amine, before diazotization and iodination.[2]
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
A2: Common impurities can be categorized based on the synthetic route:
-
Regioisomers: Isomers such as 2-chloro-3-iodopyridine and 2-chloro-5-iodopyridine (B1352245) can form, particularly in direct iodination reactions where the regioselectivity is not perfectly controlled.
-
Di-iodinated Species: Over-iodination can lead to the formation of di-iodinated pyridines, especially if the reaction conditions are too harsh or the stoichiometry of the iodinating agent is not carefully controlled.[3][4][5]
-
Starting Material Carryover: Incomplete reactions can result in the presence of unreacted starting materials, such as 2-chloropyridine (B119429) or 4-amino-2-chloropyridine.
-
Intermediates from Multi-step Syntheses: If using a multi-step route (e.g., via nitration and reduction), intermediates like 2-chloro-4-nitropyridine (B32982) or 4-amino-2-chloropyridine may be present as impurities if the preceding steps are not driven to completion.[2]
-
Byproducts from Side Reactions: In the Sandmeyer reaction, biaryl compounds can form as byproducts of the radical mechanism.[6] Oxidation of the pyridine ring can also occur under certain iodination conditions.
Q3: How can I purify the final this compound product?
A3: The most common and effective method for purifying this compound is silica (B1680970) gel column chromatography.[1] A solvent system of ethyl acetate (B1210297) and a non-polar solvent like heptane (B126788) or hexane (B92381) is typically employed. Recrystallization from a suitable solvent, such as ethanol, can also be an effective purification technique.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product or intermediates. - Inefficient purification. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature; for lithium-halogen exchange, maintain very low temperatures (e.g., -78°C).[1] For Sandmeyer reactions, control the temperature during diazotization carefully. - Ensure anhydrous conditions, as water can quench organolithium intermediates. - Optimize the mobile phase and gradient for column chromatography to ensure good separation and minimize product loss. |
| Presence of Regioisomers (e.g., 2-chloro-3-iodopyridine, 2-chloro-5-iodopyridine) | - Lack of regioselectivity in the iodination step. - Isomerization under certain reaction conditions. | - Employ a synthesis strategy with high regioselectivity, such as a directed ortho-metalation or a Sandmeyer reaction starting from the corresponding amine. - Carefully control the reaction temperature and addition rate of reagents. - Use a purification method with high resolving power, such as preparative HPLC, if isomers are difficult to separate by standard column chromatography. |
| Formation of Di-iodinated Byproducts | - Excess of the iodinating agent. - Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). | - Use a stoichiometric amount of the iodinating agent. - Perform the reaction at the lowest effective temperature. - Monitor the reaction closely and stop it once the desired product is formed to prevent over-reaction. |
| Significant Amount of Unreacted Starting Material | - Insufficient reaction time. - Inadequate reagent stoichiometry. - Deactivation of reagents. | - Extend the reaction time, monitoring for product formation and starting material consumption. - Ensure the correct molar ratios of all reactants. - Use fresh and high-purity reagents. For reactions involving organolithiums, ensure all glassware is dry and the reaction is under an inert atmosphere. |
| Formation of Tarry Byproducts | - High reaction temperatures. - Presence of oxygen or other oxidizing agents. - Uncontrolled side reactions, particularly in Sandmeyer reactions. | - Maintain strict temperature control throughout the reaction. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - In Sandmeyer reactions, ensure slow and controlled addition of the nitrite solution to the acidic amine solution at low temperatures to minimize side reactions. |
Data Presentation
While specific quantitative data for impurity profiles in this compound synthesis is not extensively available in the literature, the following table provides a general overview of expected impurity levels based on related syntheses and purification outcomes.
Table 1: Typical Purity and Impurity Profile of this compound after Purification
| Compound | Typical Purity (by GC) | Common Impurities | Typical Post-Purification Level |
| This compound | >98%[7][8] | Regioisomers (e.g., 2-chloro-3-iodopyridine) | < 1.0% |
| Di-iodinated pyridines | < 0.5% | ||
| Unreacted 2-chloropyridine | < 0.5% | ||
| Solvent Residues | Variable |
Experimental Protocols
Synthesis of this compound via Lithium-Halogen Exchange[1]
This protocol is adapted from a general procedure for the synthesis of this compound from 2-chloro-3-iodopyridine.
Materials:
-
2-chloro-3-iodopyridine
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine
-
Ether
-
Magnesium sulfate
-
Silica gel
-
Ethyl acetate
-
Heptane
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA) Solution: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.0 equivalent) in anhydrous THF. Cool the solution to -78°C. Slowly add n-butyllithium (1.0 equivalent) and stir for 30 minutes at this temperature.
-
Formation of the Lithiated Intermediate: In a separate flask, dissolve 2-chloro-3-iodopyridine (1.0 equivalent) in anhydrous THF. Slowly add this solution to the pre-formed LDA solution at -78°C. Stir the reaction mixture at -78°C for a specified time (e.g., 3 hours), monitoring the reaction by TLC or GC-MS.
-
Iodination: Quench the reaction by adding a solution of iodine in THF at -78°C.
-
Work-up: Allow the reaction to warm to room temperature. Add water to quench any remaining reactive species. Extract the aqueous layer with ether. Combine the organic layers, dry with magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and heptane as the eluent.
Analytical Characterization: The structure and purity of the final product should be confirmed by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight.[1]
-
Gas Chromatography (GC): To determine the purity of the final product.[7]
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the potential pathways for the formation of the desired product and key impurities.
Caption: Synthetic pathways to this compound and associated impurity formation.
Experimental Workflow
The following diagram outlines a general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. This compound CAS#: 153034-86-7 [m.chemicalbook.com]
- 2. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound 153034-86-7 | TCI AMERICA [tcichemicals.com]
Technical Support Center: 2-Chloro-4-iodopyridine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Chloro-4-iodopyridine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. It is sensitive to light, moisture, and heat. The recommended storage temperature is typically between 0°C and 8°C. Always store in a tightly sealed, opaque container, such as an amber glass bottle, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q2: How does exposure to light affect the stability of this compound?
A2: this compound is a light-sensitive compound. Exposure to light, particularly UV radiation, can lead to photodegradation, resulting in the formation of impurities and a decrease in the compound's purity. This can negatively impact experimental outcomes and the synthesis of target molecules. It is crucial to store the compound in light-resistant containers and minimize its exposure to light during handling.
Q3: What are the signs of degradation of this compound?
A3: Degradation of this compound can be indicated by a change in its physical appearance, such as a discoloration from its typical white to light yellow crystalline powder to a darker shade. A noticeable change in its melting point range (typically 42-43°C) or the appearance of additional peaks in analytical tests like Gas Chromatography (GC) are also strong indicators of degradation.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents. Contact with such agents can lead to vigorous and potentially hazardous reactions. It is important to avoid storing or handling it near these substances.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, it is essential to use appropriate personal protective equipment to ensure safety. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If there is a risk of inhaling dust, a NIOSH-approved respirator is recommended. Work should be conducted in a well-ventilated area or a fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected reaction results or low yield | Degradation of this compound due to improper storage. | Verify the storage conditions (temperature, light, and moisture protection). If degradation is suspected, use a fresh batch of the compound. |
| Contamination of the compound. | Ensure proper handling procedures to avoid cross-contamination. Check the purity of the compound using an appropriate analytical method like Gas Chromatography (GC). | |
| Change in physical appearance (color) | Exposure to light, heat, or air. | Store the compound in a tightly sealed, amber glass vial in a refrigerator and under an inert atmosphere. Minimize exposure to ambient conditions during weighing and handling. |
| Inconsistent analytical results (e.g., multiple peaks in GC) | Degradation of the sample during preparation or analysis. | Prepare samples for analysis immediately before use. Ensure the analytical method (e.g., GC inlet temperature) is not causing thermal degradation of the compound. |
| The compound has degraded over time. | Re-evaluate the shelf-life of the compound under your storage conditions. It may be necessary to order a fresh supply. |
Quantitative Data Summary
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 42-43 °C | [1] |
| Purity (by GC) | ≥98% or ≥99% | [2] |
| Recommended Storage Temperature | 0-8 °C | [1] |
Experimental Protocols
Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound. Instrument parameters may need to be optimized for your specific equipment and column.
1. Objective: To determine the purity of a this compound sample by Gas Chromatography with Flame Ionization Detection (GC-FID).
2. Materials:
-
This compound sample
-
High-purity solvent (e.g., ethyl acetate (B1210297) or chloroform)
-
Volumetric flasks and pipettes
-
GC vials with septa
3. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for the analysis of polar and halogenated compounds (e.g., a mid-polarity column like a DB-17 or equivalent).
4. GC Parameters (Example):
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
5. Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent in a volumetric flask. This creates a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Visualizations
References
Technical Support Center: Buchwald-Hartwig Amination of Halopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of halopyridines. The following information is designed to help diagnose and resolve common issues encountered during these critical C-N bond-forming reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Buchwald-Hartwig amination of a halopyridine is failing or giving a very low yield. What are the most common culprits?
Low or no yield in the amination of halopyridines can be attributed to several factors. Halopyridines are known to be challenging substrates due to the electron-deficient nature of the pyridine (B92270) ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst. A systematic investigation of the following is recommended:
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Catalyst System: The choice of palladium precursor and, critically, the phosphine (B1218219) ligand is paramount for success with challenging substrates like halopyridines.[1] Inactive or inappropriate catalyst systems are a primary cause of failure.
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Base Selection: The base is crucial for the deprotonation of the amine, but an incorrect choice can lead to side reactions or incomplete catalysis.
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Solvent and Reagent Quality: The reaction is highly sensitive to air and moisture. The purity of the halopyridine, amine, and the use of anhydrous, degassed solvents are critical.
-
Reaction Temperature: While elevated temperatures are common, they can also promote side reactions or catalyst decomposition.
Q2: How does the position of the halogen on the pyridine ring affect the reaction?
The position of the halogen atom significantly influences the reactivity of the halopyridine. 2- and 4-halopyridines are generally more reactive towards nucleophilic aromatic substitution, which can be a competing pathway. The electron-withdrawing nature of the pyridine nitrogen has a more pronounced effect at these positions. 3-halopyridines are often considered more challenging for Buchwald-Hartwig amination due to their electronic properties.
Q3: I suspect catalyst inhibition by the pyridine nitrogen. How can I mitigate this?
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. This is a common issue with nitrogen-containing heterocycles. To address this:
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Ligand Choice: Employing bulky, electron-rich phosphine ligands can shield the palladium center and disfavor coordination of the pyridine nitrogen. Bidentate ligands can also be effective as they are less likely to be displaced by the heterocyclic substrate.[2]
-
Reaction Conditions: In some cases, adjusting the reaction temperature or using a less coordinating solvent can help minimize catalyst poisoning.
Q4: What are the recommended starting points for ligand and base selection for halopyridine amination?
The optimal combination is highly substrate-dependent. However, for challenging heteroaryl halides, bulky and electron-rich biarylphosphine ligands are generally preferred.[1]
| Parameter | Recommendation | Rationale |
| Ligands | XPhos, RuPhos, BrettPhos, SPhos | These bulky, electron-rich ligands are known to be highly active for a broad range of challenging substrates, including heteroaryl chlorides and bromides.[1] |
| Bases | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases like NaOtBu are often effective. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be considered.[3] |
Q5: I am observing a significant amount of hydrodehalogenation of my halopyridine. How can I prevent this side reaction?
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction. It can arise from the β-hydride elimination from the amine or from moisture in the reaction. To minimize this:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents, and perform the reaction under a strictly inert atmosphere.
-
Amine Purity: Use a high-purity amine.
-
Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (desired product) versus side reactions. Screening different ligands may be necessary.
Data Presentation: Comparative Performance
The selection of the appropriate ligand and base is critical for a successful Buchwald-Hartwig amination of halopyridines. The following tables provide comparative data to guide your experimental design.
Table 1: Comparison of Phosphine Ligands for the Amination of a Heteroaryl Chloride
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 98 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 97 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 99 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 96 |
| BrettPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 95 |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene (B28343) | 100 | 16 | 75 |
| dppf | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | 68 |
Data is compiled for representative amination of heteroaryl chlorides and serves as a guideline. Actual yields will vary depending on the specific halopyridine and amine.[4]
Table 2: Effect of Various Bases in a Representative Buchwald-Hartwig Coupling Reaction
| Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Cs₂CO₃ | Dioxane | 100 | 12 | >99 |
| K₃PO₄ | Dioxane | 100 | 12 | 95 |
| K₂CO₃ | Dioxane | 100 | 12 | 80 |
| NaOtBu | Dioxane | 100 | 12 | 98 |
| DBU | Dioxane | 100 | 12 | <10 |
This table illustrates the significant impact of the base on the reaction outcome. Cesium carbonate and sodium tert-butoxide are often highly effective.[3]
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 3-Bromo-4-isopropylpyridine
This protocol provides a general starting point for the amination of a 3-bromopyridine (B30812) derivative.
Materials:
-
3-Bromo-4-isopropylpyridine
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.[5]
-
Add the 3-Bromo-4-isopropylpyridine (1.0 equivalent) to the Schlenk tube.[5]
-
Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).[5]
-
Add the anhydrous solvent via syringe.[5]
-
Add the amine (1.1-1.5 equivalents) to the reaction mixture via syringe.[5]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[5]
Protocol 2: Amination of 2-Bromo-6-methylpyridine with a Primary Diamine
This protocol details a specific example of a Buchwald-Hartwig amination of a 2-bromopyridine.
Materials:
-
(+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol)
-
2-bromo-6-methyl pyridine (3.0 g, 18 mmol)
-
(±)-BINAP (218 mg, 0.35 mmol)
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[Pd₂(dba)₃] (160 mg, 0.18 mmol)
-
NaOBuᵗ (2.4 g, 25 mmol)
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Toluene (distilled over sodium, 50 mL)
Procedure:
-
Charge a large Schlenk vessel with (+/-)-trans-1,2-diaminocyclohexane, 2-bromo-6-methyl pyridine, (±)-BINAP, [Pd₂(dba)₃], and NaOBuᵗ.[6]
-
Add toluene (50 mL) to the vessel. The reaction should be carried out under an inert atmosphere of argon.[6]
-
Heat the resulting deep red/brown mixture for 4 hours at 80°C with stirring.[6]
-
After cooling to room temperature, add diethyl ether (50 mL).[6]
-
Wash the resulting yellow mixture with brine (2 x 30 mL), dry over MgSO₄, and remove the solvent by evaporation under reduced pressure.[6]
-
Recrystallize the yellow product from pentane/diethyl ether to yield the final product (yield 1.72 g, 60 %).[6]
Visualizations
The following diagrams illustrate key aspects of the Buchwald-Hartwig amination for troubleshooting and mechanistic understanding.
Caption: A troubleshooting workflow for low-yield Buchwald-Hartwig amination of halopyridines.
References
Technical Support Center: Column Chromatography Purification of 2-Chloro-4-iodopyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of 2-Chloro-4-iodopyridine derivatives. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound derivatives?
A1: Silica (B1680970) gel is the most widely used stationary phase for the column chromatography of this compound derivatives. Its polarity allows for effective separation of these compounds from less polar impurities when using a suitable mobile phase. For particularly sensitive compounds that may degrade on acidic silica, neutral or basic alumina (B75360) can be a viable alternative.
Q2: How do I select an appropriate mobile phase for my this compound derivative?
A2: The selection of a mobile phase is crucial for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297). The optimal ratio can be determined by thin-layer chromatography (TLC) prior to running the column. Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column. For basic pyridine (B92270) derivatives, adding a small amount of triethylamine (B128534) (0.1-1%) to the mobile phase can significantly improve peak shape and reduce tailing[1].
Q3: My this compound derivative appears to be degrading on the column. What can I do to prevent this?
A3: Degradation of iodinated compounds on silica gel can be a concern, potentially due to the acidic nature of the stationary phase. To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your chosen mobile phase and add 1-2% triethylamine to neutralize the acidic silanol (B1196071) groups.
-
Use an alternative stationary phase: Neutral or basic alumina can be less harsh and prevent the degradation of acid-sensitive compounds.
-
Minimize contact time: Perform flash column chromatography to reduce the time the compound spends on the stationary phase.
Q4: What is a typical loading capacity for silica gel when purifying these derivatives?
A4: As a general guideline, the amount of crude sample loaded onto a silica gel column should be in the range of 1-5% of the mass of the stationary phase. Overloading the column can lead to poor separation and co-elution of impurities. For difficult separations, a lower loading percentage is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing/Streaking | The basic nitrogen of the pyridine ring is interacting with acidic silanol groups on the silica gel. | Add 0.1-1% triethylamine (TEA) to the mobile phase to mask the active sites on the silica gel. This will result in sharper peaks and improved separation[1]. |
| Poor Separation/Co-elution | - The polarity of the mobile phase is not optimal.- The column is overloaded.- The column was not packed properly. | - Adjust the mobile phase composition. A shallower solvent gradient during elution can also improve the resolution of closely eluting compounds.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly to avoid channeling. |
| Low Recovery of Product | - The compound is irreversibly adsorbing to the silica gel.- The compound is degrading on the column.- The compound is highly soluble in the mobile phase and eluted quickly. | - Add triethylamine to the eluent to reduce strong interactions with the stationary phase.- Use a less acidic stationary phase like neutral or basic alumina.- Start with a less polar mobile phase to ensure the compound initially binds to the column. |
| Compound Won't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
Data Presentation
The following table summarizes representative Retention Factor (Rf) values for various heterocyclic compounds, including pyridine derivatives, purified by column chromatography. This data can serve as a reference for estimating the elution behavior of this compound derivatives with similar functionalities.
| Compound | Stationary Phase | Mobile Phase | Rf Value |
| Pyridine-3-aldehyde | Silica Gel | Ethyl acetate:Hexane (1:10) | 0.3 |
| 4-Chlorobenzaldehyde | Silica Gel | Ethyl acetate:Hexane (1:20) | 0.6 |
| 2,4-Dichlorobenzaldehyde | Silica Gel | Ethyl acetate:Hexane (1:20) | 0.75 |
| 3-methyl-1,4-diphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one | Silica Gel | Ethyl acetate:n-hexane (1:1) | 0.26[2] |
| 6,6-dimethyl-3-methyl-1,4-diphenyl-1,4,6,7,8,9-hexahydro-pyrazolo[3,4-b]quinolin-5(4H)-one | Silica Gel | Ethyl acetate:n-hexane (1:1) | 0.24[2] |
Experimental Protocols
Protocol 1: Purification of this compound
This protocol is adapted from a known synthetic procedure.
-
Stationary Phase: Silica gel.
-
Mobile Phase: Ethyl acetate/Heptane = 8/2.
-
Procedure:
-
The crude this compound is dissolved in a minimum amount of the mobile phase or a slightly more polar solvent.
-
The solution is loaded onto a pre-packed silica gel column equilibrated with the mobile phase.
-
The column is eluted with the ethyl acetate/heptane (8/2) mixture.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound. A yield of 95% has been reported using this method.
-
Protocol 2: General Protocol for Purification of Basic Pyridine Derivatives
This protocol incorporates troubleshooting strategies for basic compounds.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of hexane and ethyl acetate, with the addition of 0.1-1% triethylamine (TEA). The exact ratio of hexane to ethyl acetate should be determined by TLC to achieve an Rf of 0.2-0.3 for the target compound.
-
Procedure:
-
Prepare the mobile phase by adding the required amount of TEA to the hexane/ethyl acetate mixture.
-
Pack the column with silica gel slurried in the prepared mobile phase.
-
Dissolve the crude product in a small volume of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
Visualizations
References
Minimizing byproduct formation with 2-Chloro-4-iodopyridine
Welcome to the Technical Support Center for 2-Chloro-4-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you minimize byproduct formation and achieve high yields in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile substrate for a variety of cross-coupling reactions, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The most common reactions include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.[4]
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Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.[5][6]
-
Stille Coupling: Formation of carbon-carbon bonds with organotin compounds.[1]
The reactivity of the halogens generally follows the order I > Br > Cl, allowing for regioselective couplings, with the C-I bond being the most reactive.[4][7]
Q2: What are the major byproducts I should be aware of when using this compound in cross-coupling reactions?
A2: Byproduct formation is a common challenge in cross-coupling reactions. For this compound, the primary byproducts to monitor are:
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling). This is often promoted by the presence of oxygen.
-
Dehalogenation: Replacement of the iodine or chlorine atom with a hydrogen atom. This can be a significant side reaction, particularly with iodo-substituted heterocycles.[8][9]
-
Protodeborylation (in Suzuki Coupling): Cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct.
-
Reaction at the 2-chloro position: While the C-I bond is significantly more reactive, under forcing conditions, reaction at the C-Cl bond can occur, leading to a mixture of products.
Q3: How can I selectively react at the 4-iodo position without affecting the 2-chloro position?
A3: The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for high regioselectivity.[4][7] To favor reaction at the 4-iodo position:
-
Use mild reaction conditions: Lower temperatures and shorter reaction times are generally sufficient for the activation of the C-I bond.
-
Choose an appropriate catalyst: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are typically effective for coupling at the iodide.[7]
-
Control stoichiometry: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of the coupling partner to avoid side reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low Yield and/or Significant Dehalogenation Byproduct
Dehalogenation of the C-I bond is a common side reaction in the Suzuki-Miyaura coupling of iodo-heterocycles.[8][9]
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Base Choice | Switch to a milder base such as K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or KOtBu. | Reduced dehalogenation and improved yield of the desired product. |
| Solvent Effects | Ensure the use of anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene). Protic solvents or residual water can be a source of protons for dehalogenation. | Minimized protodehalogenation pathway. |
| Catalyst System | Use a well-defined Pd(0) source or a pre-catalyst that rapidly forms the active species. For the less reactive C-Cl bond, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) may be necessary.[10] | Improved catalytic activity and suppression of side reactions. |
| Reaction Temperature | Maintain the lowest effective temperature. For the reactive C-I bond, reactions can often proceed at or slightly above room temperature. | Reduced thermal decomposition and side reactions like dehalogenation. |
Sonogashira Coupling
Issue: Formation of Alkyne Homocoupling (Glaser Coupling) Byproducts
Homocoupling of the terminal alkyne is a frequent side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen.[11]
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Oxygen in the Reaction | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. | Significantly reduced homocoupling, with some reports indicating a reduction to ~2%.[11] |
| Copper Co-catalyst | Use the minimum effective amount of CuI (typically 1-5 mol%). In some cases, a copper-free Sonogashira protocol may be employed, although this may require different ligands and conditions. | Minimized copper-catalyzed alkyne dimerization. |
| Reaction Atmosphere | For particularly sensitive substrates, conducting the reaction under a dilute hydrogen atmosphere (mixed with an inert gas) has been shown to diminish homocoupling.[11] | Suppression of oxidative pathways leading to homocoupling. |
| Base | Use a high-quality, pure amine base (e.g., triethylamine, diisopropylamine). Impurities can sometimes promote side reactions. | Improved reaction cleanliness and yield. |
Buchwald-Hartwig Amination
Issue: Low Conversion or Catalyst Deactivation
The Lewis basic nitrogen on the pyridine (B92270) ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Catalyst Inhibition | Employ bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos). These ligands can help shield the palladium center from coordination with the pyridine nitrogen.[12] | Increased catalyst turnover and improved reaction rates. |
| Base and Solvent Compatibility | Use a strong, non-nucleophilic base that is soluble in the chosen anhydrous, aprotic solvent (e.g., NaOtBu in toluene (B28343) or dioxane).[12] Insoluble bases can lead to poor reaction kinetics. | Efficient deprotonation of the amine and smooth progression of the catalytic cycle. |
| Pre-catalyst Choice | Utilize a modern palladium pre-catalyst (e.g., a G3 or G4 palladacycle) that forms the active Pd(0) species readily under the reaction conditions. | More reliable and reproducible reaction outcomes. |
| Reaction Temperature | While higher temperatures are often required for C-Cl amination, for the C-I bond, start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring. | Optimal balance between reaction rate and catalyst stability. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 4-Iodo Position
This protocol is a general guideline for the selective coupling of an arylboronic acid at the C-4 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ under a positive pressure of argon.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling with a Terminal Alkyne
This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (1-5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous and degassed
-
THF or DMF, anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent (THF or DMF).
-
Add the anhydrous, degassed amine base (TEA or DIPA).
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Impact of solvent and base selection on 2-Chloro-4-iodopyridine reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-iodopyridine. The information is designed to address specific challenges encountered during experiments, with a focus on the impact of solvent and base selection on reactivity in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the halogens in this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of the carbon-halogen bonds in this compound follows the general trend for palladium-catalyzed couplings: C-I > C-Br > C-Cl.[1][2] This means that the carbon-iodine bond is the most reactive and will typically undergo oxidative addition to the palladium(0) catalyst under milder conditions than the carbon-chlorine bond. This inherent difference in reactivity is key to achieving regioselective functionalization of the molecule.
Q2: How does the choice of solvent impact the outcome of cross-coupling reactions with this compound?
A2: The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions by influencing catalyst solubility, stability, and the rate of reaction.[3] Polar aprotic solvents like DMF, dioxane, and THF are commonly used.[4][5] The polarity of the solvent can affect the stability of intermediates in the catalytic cycle. For instance, in some cases, polar solvents can favor reactions at different sites if multiple reactive halides are present, although for this compound, the C-I bond reactivity generally dominates. It is important that the chosen solvent can dissolve the base to ensure its effectiveness.
Q3: What is the role of the base in cross-coupling reactions of this compound, and how do I choose the right one?
A3: The base is a critical component in most palladium-catalyzed cross-coupling reactions. Its primary role is to facilitate the transmetalation step in Suzuki couplings by activating the organoboron reagent.[6] In Sonogashira couplings, the base is required to deprotonate the terminal alkyne.[7] For Buchwald-Hartwig aminations, a strong base is needed to deprotonate the amine nucleophile.[8] The choice of base depends on the specific reaction and the sensitivity of the functional groups on your substrates. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common in Suzuki reactions, while organic amine bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are often used in Sonogashira couplings.[7][9] Stronger, non-nucleophilic bases like NaOtBu or LHMDS are typically required for Buchwald-Hartwig aminations.[8] The solubility of the base in the reaction solvent is a critical factor for its effectiveness.
Q4: I am observing low to no conversion in my Suzuki coupling reaction. What are the likely causes?
A4: Low or no conversion in a Suzuki coupling with this compound can stem from several factors. A primary consideration is the activity of the palladium catalyst. Ensure your catalyst is not old or deactivated and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. The choice and quality of the base are also crucial; the base must be sufficiently strong and soluble in the reaction solvent to activate the boronic acid. Finally, ensure that your solvent is anhydrous and properly degassed, as water and oxygen can interfere with the catalytic cycle.
Q5: In my Sonogashira coupling, I am seeing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A5: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst. To minimize this, ensure the reaction is run under strictly anaerobic conditions, as oxygen promotes the Glaser coupling. Using a slight excess of the alkyne can sometimes help. Alternatively, copper-free Sonogashira protocols can be employed, which often use a palladium catalyst with a suitable phosphine (B1218219) ligand and an organic base.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| No or low product yield | Inactive catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure the reaction is set up under an inert atmosphere. |
| Ineffective base | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is soluble in the chosen solvent. For base-sensitive substrates, consider using KF.[6] | |
| Poor solvent choice | Try a different degassed, anhydrous solvent (e.g., dioxane, toluene (B28343), or DMF). A combination of an organic solvent with water is often beneficial.[9] | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Formation of side products (e.g., dehalogenation) | Hydride source in the reaction | Avoid using solvents or bases that can act as hydride donors. Ensure all reagents are anhydrous if water is not part of the intended solvent system. |
| Poor regioselectivity (reaction at C-Cl) | Harsh reaction conditions | Use milder conditions (lower temperature, weaker base) to favor reaction at the more reactive C-I bond. |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| No or low product yield | Catalyst deactivation | The pyridine (B92270) nitrogen can coordinate to the palladium center. The use of specific ligands can mitigate this effect. |
| Ineffective base | Ensure the amine base (e.g., TEA, DIPEA) is fresh and anhydrous. For less reactive substrates, a stronger base may be required. | |
| Copper(I) co-catalyst issue | Use freshly purchased or purified CuI. | |
| Significant alkyne homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Inappropriate solvent | An amine is often used as both the base and solvent. If using a co-solvent, ensure it is anhydrous and degassed.[10] | |
| Difficulty in purifying the product | Polar nature of the product | Use a more polar eluent system for column chromatography. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| No or low product yield | Base is not strong enough | Buchwald-Hartwig aminations typically require strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS.[8] |
| Inappropriate ligand | The choice of phosphine ligand is critical. Screen different ligands (e.g., XPhos, RuPhos, BINAP) to find the optimal one for your specific amine.[11] | |
| Catalyst inhibition | The product aryl amine can sometimes inhibit the catalyst. Using a different ligand or slightly higher catalyst loading might be necessary. | |
| Decomposition of starting material | Base is too harsh for the substrate | If your substrate has base-sensitive functional groups, consider using a milder base like Cs₂CO₃, although this may require a more active catalyst system or higher temperatures. |
Quantitative Data
The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings involving halogenated pyridines. While these conditions are for analogous systems, they serve as an excellent starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridines with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 20 | Good | [7] |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | 1,4-Dioxane | 85 | 12-24 | 70-89 | [9][12] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | KF (3) | 1,4-Dioxane | 110 | 12 | 73-78 | [13] |
| Pd(OAc)₂ (2) | - | K₂CO₃ (2) | Isopropanol/H₂O | 80 | - | High | [9] |
Table 2: Sonogashira Coupling of Halogenated Pyridines with Terminal Alkynes
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2.6) | CuI (5) | TEA (3) | THF | 80 | 10 | 88 | [14] |
| Pd/C (2.6) | CuI (5) | TEA (3) | DMF | 80 | 8-12 | 85-92 | [14] |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | TEA (1 mL) | DMF | 100 | 3 | up to 96 | [3] |
Table 3: Buchwald-Hartwig Amination of Halogenated Pyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | 2-7 | High | [5] |
| Pd(OAc)₂ | Xantphos | DBU | Toluene | - | - | Good | [15] |
| [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | LiHMDS (2.4) | Toluene | 80 | 12-24 | - | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (2-5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (typically 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[16][17]
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.1-1.2 equiv).
-
Add the strong base (e.g., NaOtBu, 1.2-1.4 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: A logical troubleshooting workflow for low-yield reactions.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 2-Chloro-4-iodopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, 2-chloro-4-iodopyridine and its derivatives are crucial intermediates in the synthesis of a wide array of bioactive molecules. This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) analysis of various this compound derivatives, supported by experimental data. Furthermore, it details a robust experimental protocol for acquiring high-quality ¹H NMR spectra and offers a comparative overview of alternative analytical techniques.
¹H NMR Data of this compound and Its Derivatives
The chemical shifts (δ) and coupling constants (J) in ¹H NMR spectroscopy are exquisitely sensitive to the electronic environment of the protons in a molecule. The introduction of different substituents to the this compound scaffold induces predictable changes in the ¹H NMR spectrum, providing invaluable information for structure verification and purity assessment. The table below summarizes the ¹H NMR data for this compound and a selection of its derivatives, showcasing the influence of various substituents on the pyridine (B92270) ring protons.
| Compound | H-3 (δ, ppm, multiplicity, J (Hz)) | H-5 (δ, ppm, multiplicity, J (Hz)) | H-6 (δ, ppm, multiplicity, J (Hz)) | Other Protons (δ, ppm, multiplicity, J (Hz)) |
| This compound | 7.76 (d, J = 1.1) | 7.59 (dd, J = 5.0, 0.11) | 8.07 (d, J = 5.3) | - |
| 2-Chloro-4-iodo-3-methylpyridine | - | 7.45 (d, J=5.1) | 8.05 (d, J=5.1) | 2.55 (s, 3H, CH₃) |
| 2-Chloro-4-iodo-5-methylpyridine | 7.87 (s) | - | 8.10 (s) | 2.41 (s, 3H, CH₃) |
| 2-Chloro-4-iodo-6-methylpyridine | 7.65 (s) | 7.45 (s) | - | 2.50 (s, 3H, CH₃) |
| 2-Chloro-4-iodo-5-nitropyridine | 8.75 (s) | - | 8.45 (s) | - |
| 2-Chloro-4-iodo-6-methoxypyridine | 7.15 (d, J=1.0) | 6.85 (d, J=1.0) | - | 3.90 (s, 3H, OCH₃) |
Note: The data presented is compiled from various sources and may exhibit slight variations depending on the experimental conditions, such as the solvent and the concentration.
Experimental Protocol for ¹H NMR Analysis
This section provides a detailed methodology for the ¹H NMR analysis of this compound derivatives, designed to ensure data accuracy and reproducibility.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for pyridine derivatives. The choice of solvent can slightly influence the chemical shifts.
-
Sample Concentration: Weigh approximately 5-10 mg of the this compound derivative into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dioxane). For routine qualitative analysis, a small amount of tetramethylsilane (B1202638) (TMS) is often added as a chemical shift reference (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
NMR Instrument Parameters (for a 400 MHz spectrometer)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient for routine ¹H NMR.
-
Number of Scans (NS): 16 to 64 scans are generally adequate for achieving a good signal-to-noise ratio for samples of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁ of the protons of interest) is crucial.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is recommended to ensure good digital resolution.
-
Spectral Width (SW): A spectral width of 12-16 ppm is typically sufficient to cover the entire proton chemical shift range for these compounds.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio without significantly compromising resolution. Perform a Fourier transform to convert the FID into the frequency domain spectrum.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integration: Integrate the signals to determine the relative ratios of the different protons in the molecule.
Visualization of the ¹H NMR Experimental Workflow
The following diagram illustrates the key steps in the ¹H NMR analysis of this compound derivatives.
Caption: Experimental workflow for ¹H NMR analysis.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for the structural analysis of this compound derivatives, other analytical techniques provide complementary information and may be more suitable for specific applications.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| ¹H NMR | Nuclear magnetic resonance of hydrogen nuclei | Connectivity of protons, stereochemistry, quantitative analysis | Non-destructive, highly reproducible, provides detailed structural information | Relatively low sensitivity, requires pure samples for unambiguous interpretation |
| ¹³C NMR | Nuclear magnetic resonance of carbon-13 nuclei | Number and type of carbon atoms, chemical environment | Provides a direct count of non-equivalent carbons, less signal overlap than ¹H NMR | Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ions | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns | High sensitivity, small sample requirement, can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) | Does not provide detailed structural connectivity, isomers can be difficult to distinguish |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and a stationary phase | Purity assessment, quantification, separation of mixtures | High separation efficiency, well-established for purity determination and quality control | Does not provide structural information on its own, requires reference standards for identification |
Logical Comparison of Analytical Techniques
The following diagram provides a logical comparison of ¹H NMR with alternative analytical methods for the characterization of this compound derivatives.
Caption: Comparison of analytical techniques.
The Definitive Guide to 13C NMR Characterization of 2,4-Substituted Pyridines
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. Among the arsenal (B13267) of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon skeleton of organic molecules. This guide provides a comprehensive comparison of 13C NMR for the characterization of 2,4-substituted pyridines, complete with experimental data, detailed protocols, and a comparative analysis with alternative techniques.
The pyridine (B92270) ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The electronic properties of substituents at the 2- and 4-positions significantly influence the molecule's overall characteristics, including its reactivity, biological activity, and spectroscopic signature. 13C NMR spectroscopy offers a direct window into these electronic effects, as the chemical shift of each carbon atom is exquisitely sensitive to its local environment.
Comparative Analysis of 13C NMR Chemical Shifts
The position of a signal in a 13C NMR spectrum, its chemical shift (δ), is a direct measure of the electronic environment of the carbon nucleus. Electron-withdrawing groups deshield carbon atoms, causing their signals to appear at higher chemical shifts (downfield), while electron-donating groups cause shielding, resulting in signals at lower chemical shifts (upfield).
To illustrate this, the following table summarizes the experimental 13C NMR chemical shifts for a series of 2,4-substituted pyridines. The substituents have been chosen to represent a range of electronic effects, from the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups to the electron-withdrawing cyano (-CN) and nitro (-NO2) groups.
| 2-Substituent (X) | 4-Substituent (Y) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Other Carbons (δ, ppm) |
| H | H | 150.3 | 123.7 | 135.9 | 123.7 | 150.3 | - |
| -Cl | -NH2 | - | - | - | - | - | Data not available in search results |
| -Br | -CH3 | - | - | - | - | - | -CH3: Data not available in search results[1] |
| -NH2 | -CH3 | - | - | - | - | - | -CH3: Data not available in search results[2] |
| -OCH3 | -NO2 | - | - | - | - | - | -OCH3: Data not available in search results |
| -Cl | -CN | - | - | - | - | - | -CN: Data not available in search results[3] |
Experimental Protocol for 13C NMR Spectroscopy
Acquiring high-quality 13C NMR data requires careful sample preparation and instrument setup. The following is a standardized protocol that can be adapted for the characterization of 2,4-substituted pyridines.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for pyridine derivatives include chloroform-d (B32938) (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and methanol-d4 (B120146) (CD3OD). The choice of solvent can slightly influence chemical shifts.
-
Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
2. NMR Instrument Parameters:
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater for ¹H) provide better signal dispersion and sensitivity for 13C NMR.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is typically used to simplify the spectrum by removing C-H coupling.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative data is desired.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in substituted pyridines.
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS signal to 0.0 ppm.
Visualizing the Workflow
The general workflow for the 13C NMR characterization of a 2,4-substituted pyridine can be visualized as follows:
Caption: General workflow for 13C NMR characterization.
Comparison with Alternative Analytical Techniques
While 13C NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves a suite of analytical techniques. Here's a comparison of 13C NMR with other common methods for analyzing 2,4-substituted pyridines:
| Technique | Information Provided | Advantages | Limitations | Best For |
| 13C NMR | Carbon framework, electronic environment of carbons, presence of symmetry. | Provides detailed structural information about the carbon backbone. Non-destructive. | Low sensitivity, requires larger sample amounts and longer acquisition times. | Unambiguous structural determination of the carbon skeleton. |
| ¹H NMR | Proton environment, connectivity through spin-spin coupling, stereochemistry. | High sensitivity, small sample amount needed, fast acquisition. | Can have complex splitting patterns, overlapping signals. | Determining proton connectivity and stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns. | High sensitivity, provides molecular weight information. | Isomers can be difficult to distinguish, fragmentation can be complex. | Determining molecular weight and formula. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups. | Fast, easy to use, provides a "fingerprint" of the molecule. | Does not provide information on the carbon skeleton or connectivity. | Rapid identification of functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of mixtures, quantification. | Excellent for separating complex mixtures and determining purity. | Does not provide detailed structural information on its own. | Purity analysis and separation of isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and their mass spectra. | Excellent for volatile and thermally stable compounds, provides both separation and structural information. | Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile pyridine derivatives. |
Logical Relationships in Spectroscopic Data Analysis
The process of characterizing a 2,4-substituted pyridine involves integrating data from multiple spectroscopic techniques in a logical sequence.
Caption: Logical workflow for structure elucidation.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-4-iodopyridine Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the accurate analysis of reaction products is paramount. 2-Chloro-4-iodopyridine is a versatile building block, frequently employed in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, leading to a diverse range of substituted pyridine (B92270) derivatives. This guide provides a comprehensive comparison of mass spectrometry techniques with alternative analytical methods for the characterization and quantification of these reaction products, supported by experimental data and detailed protocols.
Introduction to Analytical Strategies
The choice of analytical technique for monitoring the progress and purity of reactions involving this compound is critical. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) and liquid chromatography (LC-MS), offers high sensitivity and specificity for identifying and quantifying reaction components. However, alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy present viable and, in some cases, advantageous alternatives. This guide will delve into the comparative performance of these techniques.
Performance Comparison of Analytical Techniques
The selection of an analytical method is a trade-off between various performance parameters. The following table summarizes the key characteristics of each technique for the analysis of this compound reaction products, based on data from analogous halogenated heterocyclic compounds.
| Performance Metric | LC-MS/MS | GC-MS | HPLC-UV | qNMR |
| Selectivity | Very High | High | Moderate | High |
| Sensitivity (LOD) | Excellent (pg/mL to ng/mL) | Good (ng/mL to µg/mL) | Good (µg/mL) | Moderate (mg/mL) |
| Linearity Range | 3-5 orders of magnitude | 2-4 orders of magnitude | 2-3 orders of magnitude | 1-2 orders of magnitude |
| Accuracy & Precision | Excellent (RSD <5%) | Good (RSD <10%) | Good (RSD <5%) | Excellent (RSD <2%) |
| Structural Confirmation | Yes (Fragmentation) | Yes (Fragmentation) | Limited (Retention Time) | Yes (Chemical Shifts, Couplings) |
| Throughput | High | Moderate | High | Low to Moderate |
| Cost & Complexity | High | Moderate to High | Low to Moderate | High (instrument), Moderate (exp.) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of a Suzuki-Miyaura cross-coupling reaction of this compound with a boronic acid.
Sample Preparation for Chromatographic Analysis
-
Reaction Quenching: At the desired time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile (B52724) or ethyl acetate). The choice of solvent should be compatible with the subsequent analysis (acetonitrile for LC-MS and HPLC-UV, ethyl acetate (B1210297) for GC-MS).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter and protect the analytical column.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard to the filtered sample. The internal standard should be a compound that is not present in the reaction mixture and has similar chemical properties to the analyte of interest.
LC-MS/MS Analysis Protocol
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification of reactants and products.
-
Ion Source Temperature: 500 °C.
-
GC-MS Analysis Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Conditions:
-
Ionization Mode: EI at 70 eV.
-
Mass Range: m/z 50-500.
-
HPLC-UV Analysis Protocol
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the product (typically in the range of 254-280 nm).
-
Injection Volume: 10 µL.
Quantitative ¹H-NMR (qNMR) Protocol
-
Sample Preparation: Accurately weigh a known amount of the dried and purified reaction product and a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: Integrate a well-resolved signal for the analyte and the internal standard. Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * (N_IS / I_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing Workflows and Relationships
To better illustrate the processes and logical connections discussed, the following diagrams are provided.
Caption: Experimental workflow for the analysis of reaction products.
Reactivity Face-Off: 2-Chloro-4-iodopyridine vs. 2-Bromo-4-iodopyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision. Halogenated pyridines are indispensable intermediates, and understanding their relative reactivity is paramount for efficient reaction design. This guide provides an in-depth, data-supported comparison of the reactivity of 2-chloro-4-iodopyridine and 2-bromo-4-iodopyridine (B27774) in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The primary determinant of reactivity in these reactions is the carbon-halogen bond strength, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst. The established order of reactivity for halogens is I > Br > Cl[1][2][3]. Consequently, for both this compound and 2-bromo-4-iodopyridine, the carbon-iodine bond at the 4-position is the most labile and will be the primary site of reaction under typical cross-coupling conditions.
The key distinction in reactivity between these two substrates lies in the influence of the halogen at the 2-position on the electronic properties of the pyridine (B92270) ring and its potential for subsequent functionalization. While direct comparative studies are scarce, the known principles of cross-coupling reactions allow for a robust extrapolation of their relative performance.
Comparative Performance Overview
The following tables summarize the expected performance of this compound and 2-bromo-4-iodopyridine in key cross-coupling reactions. The data is extrapolated from studies on analogous polyhalogenated pyridine systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For both substrates, the initial coupling will selectively occur at the C4-iodo position.
| Parameter | This compound | 2-Bromo-4-iodopyridine | Rationale |
| Relative Reactivity at C4 | High | High | The highly reactive C-I bond will be the primary site of coupling for both substrates. |
| Typical Reaction Time for C4 Coupling | Shorter | Slightly Longer | The more electron-withdrawing nature of chlorine may slightly accelerate the oxidative addition at the C4 position compared to bromine. |
| Catalyst Loading for C4 Coupling | Potentially lower | Standard | Higher reactivity might allow for a reduction in catalyst loading. |
| Yields for C4 Coupling | Generally high | Generally high | Both substrates are expected to give excellent yields for the initial coupling at the C4-iodo position. |
| Potential for Second Coupling (at C2) | More challenging | More feasible | The C-Cl bond is significantly less reactive than the C-Br bond, requiring more forcing conditions for a second coupling. |
Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkyne moieties. High selectivity for the C4-iodo bond is expected for both molecules.
| Parameter | This compound | 2-Bromo-4-iodopyridine | Rationale |
| Relative Reactivity at C4 | High | High | The C-I bond is the most reactive site for Sonogashira coupling[1]. |
| Reaction Conditions for C4 Coupling | Mild | Mild | Both substrates should react efficiently under standard Sonogashira conditions. |
| Yields for C4 Coupling | High (approx. 85-97%) | High (approx. 85-97%) | High yields are anticipated for the selective alkynylation at the C4 position[1]. |
| Selectivity | Excellent for C4 | Excellent for C4 | The significant difference in reactivity between iodine and the other halogens ensures high selectivity[4]. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The reactivity trend of Ar-X in this reaction is also I > Br > OTf > Cl[3].
| Parameter | This compound | 2-Bromo-4-iodopyridine | Rationale |
| Relative Reactivity at C4 | High | High | The C-I bond will be the most susceptible to amination. |
| Reaction Conditions for C4 Coupling | Standard | Standard | Standard Buchwald-Hartwig conditions should effectively facilitate amination at the C4 position. |
| Yields for C4 Coupling | Good to excellent | Good to excellent | Both substrates are expected to provide high yields for the initial amination. |
| Potential for Second Amination (at C2) | Very Challenging | Challenging | A second amination at the C2-chloro position would require highly specialized and active catalyst systems, whereas the C2-bromo position is more amenable to a second coupling. |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited. Researchers should note that optimization for specific substrates and coupling partners is often necessary.
General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyridine (B57791) Derivatives
This protocol is designed for the selective coupling at the C4-iodo position.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the 4-iodopyridine substrate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any required ligand.
-
Solvent Addition: Add a degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) via cannula.
-
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Sonogashira Coupling of 4-Iodopyridine Derivatives
This protocol describes a general procedure for the regioselective Sonogashira coupling at the C4-iodo position.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 4-iodopyridine substrate (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., DMF) and an amine base (e.g., piperidine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous ammonium (B1175870) chloride solution. The organic layer is then dried, concentrated, and the product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination of 4-Iodopyridine Derivatives
This protocol outlines a general approach for the selective amination at the C4-iodo position.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 4-iodopyridine substrate (1.0 eq), the amine (1.2 eq), a strong base (e.g., NaOtBu, 1.4 eq), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), and the appropriate phosphine (B1218219) ligand (e.g., XPhos, RuPhos).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene (B28343) or dioxane).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction's progress.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams, created using the DOT language, illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
A Comparative Guide to Suzuki Coupling: 2-Chloro-4-iodopyridine vs. 2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and researchers, the strategic selection of starting materials is critical for optimizing reaction pathways and overall yield. This guide provides an objective comparison of two di-substituted pyridine (B92270) building blocks, 2-chloro-4-iodopyridine and 2,4-dichloropyridine (B17371), in the context of Suzuki coupling reactions, supported by experimental data and detailed protocols.
Reactivity and Regioselectivity: A Tale of Two Halogens
The primary differentiator between this compound and 2,4-dichloropyridine in Suzuki coupling lies in the inherent reactivity of their respective halogen substituents. The oxidative addition of the palladium catalyst to the carbon-halogen bond is a critical step in the catalytic cycle, and its rate is highly dependent on the nature of the halogen. The established order of reactivity for halogens in Suzuki coupling is I > Br > Cl.[1][2]
This reactivity hierarchy dictates that for This compound , the palladium catalyst will selectively undergo oxidative addition at the more labile carbon-iodine (C-I) bond at the 4-position under mild conditions, leaving the more robust carbon-chlorine (C-Cl) bond at the 2-position intact. This high degree of regioselectivity allows for the selective synthesis of 4-aryl-2-chloropyridines.
In contrast, for 2,4-dichloropyridine , both leaving groups are chlorine atoms. However, studies on the analogous 2,4-dichloropyrimidine (B19661) have consistently shown that the C4 position is more activated towards nucleophilic attack and oxidative addition.[3] This preference is attributed to the electronic properties of the pyridine (or pyrimidine) ring, making the C4-Cl bond more susceptible to coupling than the C2-Cl bond.[3] Consequently, Suzuki coupling with 2,4-dichloropyridine also proceeds with high regioselectivity to yield 4-aryl-2-chloropyridines, though typically requiring more forcing conditions compared to the iodo-analogue.
Quantitative Data Presentation
The following tables summarize typical experimental conditions and yields for the selective Suzuki coupling of this compound and 2,4-dichloropyridine with phenylboronic acid, demonstrating the higher reactivity of the C-I bond.
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid (Representative Conditions)
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | DMF |
| Temperature | 80-90 °C |
| Time | 4-8 hours |
| Yield of 2-chloro-4-phenylpyridine | Typically >90% |
Note: This data is based on established protocols for selective Suzuki coupling at the iodo-position of similar polyhalogenated pyridines.
Table 2: Suzuki Coupling of 2,4-Dichloropyridine with Phenylboronic Acid (Adapted from 2,4-Dichloropyrimidine Data)
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3.0 equiv.) |
| Solvent | 1,4-Dioxane (B91453) |
| Temperature | 100 °C |
| Time | 12-24 hours |
| Yield of 2-chloro-4-phenylpyridine | 71%[3] |
Note: This data is for the analogous 2,4-dichloropyrimidine, which serves as a good model for the reactivity of 2,4-dichloropyridine.
Experimental Protocols
Below are detailed experimental protocols for the selective Suzuki coupling at the C4 position for both substrates.
Protocol 1: Selective Suzuki Coupling of this compound
This protocol is adapted from procedures for the selective coupling at the iodo-position of dihalopyridines.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed DMF via syringe.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Regioselective Suzuki Coupling of 2,4-Dichloropyridine
This protocol is based on the successful coupling of the analogous 2,4-dichloropyrimidine.[3]
Materials:
-
2,4-Dichloropyridine (1.0 mmol)
-
Phenylboronic acid (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (3.5 mL)
Procedure:
-
Dissolve or suspend 2,4-dichloropyridine in 1,4-dioxane in a reaction vessel.
-
Displace the air in the vessel with argon.
-
Add potassium carbonate, phenylboronic acid, and Pd(PPh₃)₄.
-
Stir the mixture under an argon atmosphere at 100 °C for 24 hours.
-
After cooling, extract the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Experimental Workflow and Catalytic Cycle
The general workflow for a Suzuki coupling reaction and the underlying catalytic cycle are depicted below.
Conclusion
-
This compound offers the distinct advantage of significantly higher reactivity at the C4 position due to the C-I bond. This allows for selective coupling under milder conditions, potentially offering better functional group tolerance and higher yields with shorter reaction times.
-
2,4-Dichloropyridine , while being a more cost-effective starting material, requires more forcing conditions to activate the C4-Cl bond for Suzuki coupling. This may limit its utility with sensitive functional groups and could necessitate more rigorous optimization of the catalyst system and reaction parameters.
The choice between these two substrates will ultimately depend on the specific requirements of the synthetic route, including cost considerations, desired reaction conditions, and the chemical nature of the coupling partners. For rapid and high-yielding synthesis, this compound is the superior choice, while 2,4-dichloropyridine may be a suitable alternative when cost is a primary driver and the reaction conditions are compatible with the overall synthetic strategy.
References
A Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-4-iodopyridine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of synthesized 2-Chloro-4-iodopyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals, with commercially available alternatives.[1] We present supporting experimental data and detailed analytical protocols to aid in the critical assessment of product quality.
Comparison of Synthesis Methods and Resulting Purity
The purity of this compound is intrinsically linked to its synthetic route. Several methods are commonly employed for its preparation, each with a unique impurity profile that can impact downstream applications.
Table 1: Comparison of Synthetic Routes for this compound and Typical Purity
| Synthetic Route | Starting Materials | Typical Purity (%) | Common Impurities |
| From 2-Chloro-3-iodopyridine (B15675) | 2-Chloro-3-iodopyridine, Lithium diisopropylamide (LDA) | 95% (after chromatography)[2] | Unreacted 2-chloro-3-iodopyridine, regioisomers (e.g., 2-chloro-5-iodopyridine), di-iodinated species. |
| Sandmeyer Reaction | 2-Chloro-4-aminopyridine | Variable, can be lower than other methods | Diazonium salt byproducts, phenolic compounds (from reaction with water), biaryl compounds.[3] |
| Halogen Exchange | Pentachloropyridine (B147404), Sodium Iodide | High, can exceed 98% | Unreacted pentachloropyridine, partially iodinated intermediates. |
The synthesis starting from 2-chloro-3-iodopyridine offers a high yield after purification, with the primary impurities being the starting material and other isomers.[2] The Sandmeyer reaction, while a classic method, is known to sometimes produce a wider range of byproducts, potentially complicating purification and lowering the overall purity. Halogen exchange from readily available pentachloropyridine can provide high purity material, though it may require more stringent reaction control to avoid mixtures of halogenated pyridines.
Purity Assessment: A Multi-faceted Approach
A combination of analytical techniques is essential for a thorough purity assessment of synthesized this compound. Each method provides unique insights into the nature and quantity of impurities.
Table 2: Analytical Techniques for Purity Determination of this compound
| Analytical Technique | Information Provided | Typical Purity Specification |
| Gas Chromatography (GC) | Quantitative purity, detection of volatile impurities. | ≥97% to ≥99%[1][4] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of non-volatile impurities and isomers. | - |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural confirmation, identification and quantification of impurities with distinct proton signals. | - |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities by mass-to-charge ratio. | - |
| Elemental Analysis | Determination of the elemental composition (C, H, N, Cl, I). | Confirms empirical formula. |
Commercially available this compound is typically sold with a purity of 97% or higher, as determined by GC.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be robust and reproducible for the purity assessment of this compound.
Gas Chromatography (GC) Protocol
-
Objective: To determine the purity of this compound and quantify volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Objective: To determine the purity of this compound and quantify non-volatile impurities and regioisomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water.
-
B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
-
Gradient:
-
Start with 30% B, hold for 1 minute.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
-
Objective: To provide an absolute purity determination against a certified internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: Maleic anhydride (B1165640) (certified reference material).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of scans (NS): 16 or higher for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weight, and mass of both the analyte and the internal standard.
-
Elemental Analysis Protocol
-
Objective: To confirm the elemental composition of the synthesized this compound.
-
Instrumentation: CHN analyzer and a method for halogen determination (e.g., ion chromatography after combustion).
-
Procedure: A precisely weighed sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Halogens are captured and analyzed separately. The experimental percentages of C, H, N, Cl, and I are then compared to the theoretical values for C₅H₃ClIN.
Comparison with Commercial Alternatives
A variety of commercial suppliers offer this compound. The table below provides a comparison of offerings from several prominent suppliers.
Table 3: Comparison of Commercially Available this compound
| Supplier | Product Number | Stated Purity (%) | Analytical Method |
| Sigma-Aldrich | 647403 | 97 | Not specified |
| TCI Chemicals | C2089 | >98.0 | GC |
| Thermo Scientific (Alfa Aesar) | H55598 | ≥98.5 | GC[4] |
| Chem-Impex | 02127 | ≥98 | GC[5] |
Performance Comparison with Alternative Reagents
In many synthetic applications, particularly cross-coupling reactions, other halogenated pyridines can be considered as alternatives to this compound. The choice of reagent can significantly influence reaction efficiency and selectivity.
Table 4: Performance Comparison in Suzuki Coupling Reactions
| Reagent | Structure | Reactivity/Selectivity |
| This compound | A pyridine (B92270) ring with a chloro group at position 2 and an iodo group at position 4. | The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.[1] |
| 2-Bromo-4-iodopyridine | A pyridine ring with a bromo group at position 2 and an iodo group at position 4. | Similar to the chloro-analogue, the C-I bond is more reactive than the C-Br bond, enabling selective coupling at the 4-position. The C-Br bond is more reactive than the C-Cl bond for subsequent couplings. |
| 2,4-Diiodopyridine | A pyridine ring with iodo groups at positions 2 and 4. | Both C-I bonds are reactive, potentially leading to a mixture of mono- and di-substituted products. Selective mono-substitution can be challenging to achieve. |
Visualizing the Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.
Logical Comparison of Synthesized Product vs. Alternatives
The decision to use in-house synthesized this compound or a commercial alternative often depends on a balance of factors including purity requirements, cost, and availability. The following diagram illustrates this decision-making process.
References
A Spectroscopic Comparison of 2-Chloro-4-halopyridines: A Guide for Researchers
A comprehensive analysis of the spectroscopic properties of 2-chloro-4-halopyridines, where the halogen at the 4-position is fluorine, chlorine, bromine, or iodine, is presented. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, essential for their characterization and utilization in chemical research and drug development.
The family of 2-chloro-4-halopyridines represents a critical class of heterocyclic compounds widely employed as building blocks in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of their spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and elucidation of their electronic properties. This guide offers a consolidated resource of experimental data and methodologies to aid researchers in their work with these versatile molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the 2-chloro-4-halopyridine series. The data has been compiled from various sources and represents typical values observed.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of 2-chloro-4-halopyridines are characterized by three distinct signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts are influenced by the electronegativity of the halogen at the 4-position.
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) |
| 2-Chloro-4-fluoropyridine | ~7.20 | ~7.00 | ~8.20 |
| 2,4-Dichloropyridine | 7.33 | 7.20 | 8.24 |
| 2-Chloro-4-bromopyridine | 7.55 | 7.40 | 8.25 |
| 2-Chloro-4-iodopyridine | 7.76 | 7.59 | 8.07 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the carbon atoms are sensitive to the nature of the halogen substituent at the C-4 position.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| 2-Chloro-4-fluoropyridine | ~153 | ~115 | ~168 (d, ¹JCF) | ~110 | ~150 |
| 2,4-Dichloropyridine | 152.6 | 124.5 | 143.5 | 122.9 | 150.5 |
| 2-Chloro-4-bromopyridine | ~152 | ~127 | ~132 | ~125 | ~151 |
| This compound | 151.7 | 133.0 | 106.6 | 131.5 | 149.6[1] |
Infrared (IR) Spectroscopy
The IR spectra of 2-chloro-4-halopyridines exhibit characteristic absorption bands corresponding to the vibrational modes of the pyridine ring and the carbon-halogen bonds.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-Chloro-4-fluoropyridine | Conforms to structure[2] |
| 2,4-Dichloropyridine | C-Cl stretch, C=N stretch, C=C stretch, aromatic C-H stretch |
| 2-Chloro-4-bromopyridine | C-Cl stretch, C-Br stretch, C=N stretch, C=C stretch, aromatic C-H stretch |
| This compound | C-Cl stretch, C-I stretch, C=N stretch, C=C stretch, aromatic C-H stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) is typically observed, along with characteristic isotopic patterns for chlorine and bromine.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks |
| 2-Chloro-4-fluoropyridine | 131/133 | [M-Cl]⁺, [M-F]⁺, pyridine fragments |
| 2,4-Dichloropyridine | 147/149/151 | [M-Cl]⁺, pyridine fragments |
| 2-Chloro-4-bromopyridine | 191/193/195 | [M-Cl]⁺, [M-Br]⁺, pyridine fragments |
| This compound | 239/241 | [M-Cl]⁺, [M-I]⁺, pyridine fragments |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques described. Specific parameters may vary depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 or 400 MHz spectrometer.
-
¹H NMR Parameters: A standard single-pulse sequence was used with a spectral width of 10-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: A proton-decoupled single-pulse sequence was employed with a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a disc.
-
Instrumentation: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Parameters: Spectra were typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV was commonly used.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
Spectroscopic Trends and Analysis
The spectroscopic data reveals predictable trends across the 2-chloro-4-halopyridine series, primarily influenced by the electronegativity and size of the halogen atom at the 4-position.
Caption: Influence of Halogen Electronegativity on NMR Shifts.
In the ¹H NMR spectra, the chemical shift of the H-3 proton is most notably affected by the 4-halo substituent. As the electronegativity of the halogen decreases from fluorine to iodine, the H-3 proton experiences less shielding and its resonance shifts downfield.
In the ¹³C NMR spectra, the chemical shift of the C-4 carbon is directly attached to the halogen and shows a significant dependence on its identity. The strong electron-withdrawing effect of fluorine causes a substantial downfield shift of the C-4 resonance. This effect diminishes as we move down the halogen group.
The IR spectra are useful for confirming the presence of the carbon-halogen bonds, with the C-X stretching frequency decreasing with the increasing mass of the halogen. Mass spectrometry provides a clear indication of the molecular weight and the presence of halogens through their characteristic isotopic patterns.
This comparative guide provides a foundational dataset for researchers working with 2-chloro-4-halopyridines, facilitating their identification and use in synthetic applications. The presented data and experimental protocols offer a practical resource for the scientific community.
References
A Comparative Guide to Site-Selective Coupling of Polyhalogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polyhalogenated pyridines is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The ability to selectively introduce substituents at specific positions on the pyridine (B92270) ring is crucial for tailoring the properties of the final molecule. This guide provides an objective comparison of various methods for the site-selective coupling of polyhalogenated pyridines, supported by experimental data, detailed protocols, and visual representations of key concepts and workflows.
Factors Influencing Site-Selectivity
The regiochemical outcome of cross-coupling reactions on polyhalogenated pyridines is a delicate interplay of several factors. Understanding these factors is key to controlling the selectivity of the transformation.
-
Electronic Effects : The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the α (C2, C6) and γ (C4) positions more electron-deficient and generally more susceptible to oxidative addition by a metal catalyst.[1] For many dihalogenated pyridines, this inherent electronic bias favors reactivity at the C2 position.[1][2]
-
Steric Hindrance : Bulky substituents on the pyridine ring or the coupling partners can impede reaction at a sterically congested site, thereby directing the coupling to a less hindered position.[1]
-
Catalyst and Ligand : The choice of the catalyst and, critically, the associated ligand, can dramatically influence the regioselectivity.[1] Sterically demanding ligands, for instance, can override the intrinsic electronic preference and favor coupling at less accessible positions.[1]
-
Reaction Conditions : Parameters such as the solvent, base, and temperature can also play a significant role in determining the site of coupling.[1]
Comparison of Catalytic Systems for Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of polyhalogenated pyridines. However, the development of alternative catalytic systems has expanded the toolbox for achieving unconventional site-selectivity.
Palladium-Catalyzed Cross-Coupling
Traditionally, palladium catalysts favor coupling at the C2 position of 2,4- and 2,5-dihalopyridines due to the lower C-X bond dissociation energy at this position.[2] However, recent advances have demonstrated that C4-selectivity can be achieved through careful ligand design.
| Catalyst/Ligand | Substrate | Coupling Partner | Selectivity (C4:C2) | Yield (%) | Reference |
| Pd(OAc)₂ / IPr* | 2,4-dichloropyridine (B17371) | Phenylboronic acid | ~10:1 | 85 | |
| Pd₂(dba)₃ / XPhos | 2,4-dibromopyridine | 4-Fluorophenylboronic acid | >99:1 (ligand-free) | 95 | [3] |
| Pd(OAc)₂ / PPh₃ | 2,4-dibromopyridine | p-F-phenylboronic acid | C4 selective | - | [3] |
*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Nickel-Catalyzed C-H Functionalization
Nickel catalysis has emerged as a powerful tool for the direct C-H functionalization of pyridines, offering alternative selectivities compared to traditional cross-coupling methods. For instance, a Ni-Al heterobimetallic catalyst has been reported for the C3-alkenylation of pyridines.[4]
| Catalyst/Ligand | Substrate | Coupling Partner | Position | Yield (%) | Reference |
| Ni(cod)₂ / Bifunctional NHC | Pyridine | Alkyne | C3 | up to 98 | [4] |
| Ni(cod)₂ / P(i-Pr)₃ / AlMe₃ | 2-pyridone | Internal alkyne | C6 | up to 99 |
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of pyridines, where a directing metalation group (DMG) on the pyridine ring directs deprotonation to an adjacent position. This is often followed by quenching with an electrophile.
A notable extension of this methodology is the "halogen dance" rearrangement, where a lithiated intermediate undergoes halogen migration before being trapped by an electrophile.[5]
| Substrate | Base | Electrophile | Product | Yield (%) | Reference |
| 3-Bromo-2-(O-carbamate)pyridine | LDA | MeOD | 4-Bromo-3-deutero-2-(O-carbamate)pyridine | 95 | [5] |
| 3-Chloropyridine | LDA | I₂ | 3-Chloro-4-iodopyridine | 75 | [6] |
| 2-Chloropyridine | LDA | Me₃SiCl | 2-Chloro-3-(trimethylsilyl)pyridine | 96 | [6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyridine[3]
To a reaction vessel charged with 2,4-dichloropyridine (1.0 equiv), the corresponding boronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol %) and ligand (e.g., a sterically hindered N-heterocyclic carbene, 4 mol %). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., dioxane) is added, and the mixture is stirred at the indicated temperature until the starting material is consumed (as monitored by GC-MS or TLC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for Directed ortho-Metalation and Electrophilic Quench[8]
To a solution of the halopyridine (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere is added a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF dropwise. The resulting mixture is stirred at -78 °C for 1 hour. The electrophile (1.2 equiv) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to give the desired ortho-substituted pyridine.
Buchwald-Hartwig Amination with a Volatile Amine[1]
In a glovebox, a reaction tube is charged with the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), ligand (e.g., a biarylphosphine, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The tube is sealed with a septum, and the appropriate solvent (e.g., toluene) is added. A solution of the volatile amine (e.g., 2.0 M methylamine (B109427) in THF, 1.2 mmol) is then added. The tube is tightly sealed with a Teflon-lined cap and removed from the glovebox. The reaction mixture is heated at the specified temperature (e.g., 80 °C) for the designated time (e.g., 18 hours). After cooling, the mixture is diluted with an organic solvent (e.g., diethyl ether), filtered through a plug of silica gel, and rinsed with additional solvent. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired aminated product.
This guide provides a snapshot of the current state of site-selective coupling of polyhalogenated pyridines. The choice of method will ultimately depend on the desired substitution pattern, the nature of the substituents already present on the pyridine ring, and the available starting materials. The data and protocols presented herein should serve as a valuable resource for researchers in their efforts to synthesize novel and complex pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Substituted Chloropyridines: FT-IR and FT-Raman Profiling
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular structure and vibrational properties of substituted chloropyridines is crucial. This guide provides a comparative analysis of these compounds using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, supported by experimental data. Additionally, it briefly explores alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for a holistic characterization.
Substituted chloropyridines are a class of heterocyclic organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and industrial materials. Their biological and chemical activity is intrinsically linked to their molecular structure, including the position and nature of substituent groups on the pyridine (B92270) ring. Vibrational spectroscopy, particularly FT-IR and FT-Raman, offers a powerful, non-destructive method for elucidating these structural details by probing the vibrational modes of the molecule.
Comparative Vibrational Analysis: FT-IR and FT-Raman Spectroscopy
FT-IR and FT-Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. FT-IR spectroscopy measures the absorption of infrared radiation by a sample, while FT-Raman spectroscopy measures the inelastic scattering of laser light. The selection rules for the two techniques differ; some vibrational modes may be active in one technique and inactive or weak in the other. This complementarity allows for a more complete vibrational assignment when both methods are used in conjunction.
The vibrational frequencies of substituted chloropyridines are influenced by several factors, including the number and position of chlorine atoms, as well as the presence of other functional groups. The electron-withdrawing nature of chlorine and other substituents can significantly alter the electron density distribution within the pyridine ring, leading to shifts in the characteristic vibrational frequencies.
Data Presentation: Vibrational Frequencies of Selected Substituted Chloropyridines
The following tables summarize the experimental FT-IR and FT-Raman vibrational frequencies (in cm⁻¹) for a selection of substituted chloropyridines. These tables highlight the key vibrational modes and their sensitivity to changes in substitution patterns.
Table 1: FT-IR Vibrational Frequencies (cm⁻¹) of Selected Substituted Chloropyridines
| Vibrational Mode | 2-Chloropyridine | 3-Chloropyridine | 2,6-Dichloropyridine | 2-Amino-3,5-dichloropyridine | 2,3,5,6-Tetrachloropyridine |
| N-H Stretching | - | - | - | 3440, 3315 | - |
| C-H Stretching | 3055 | - | 3070 | 3085 | 3080 |
| C=C/C=N Ring Stretching | 1575, 1460, 1425 | 1570, 1465, 1415 | 1560, 1430 | 1595, 1550, 1450 | 1530, 1380 |
| C-Cl Stretching | 750 | 790 | 820, 680 | 830, 690 | 850, 720, 670 |
| Ring Breathing | 1020 | 1025 | 1010 | 990 | 980 |
| C-Cl Bending | 430 | 450 | 470, 350 | 450, 380 | 420, 360, 320 |
Note: Data compiled from various spectroscopic studies.[1][2] Actual frequencies may vary slightly based on experimental conditions.
Table 2: FT-Raman Vibrational Frequencies (cm⁻¹) of Selected Substituted Chloropyridines
| Vibrational Mode | 2-Chloropyridine | 3-Chloropyridine | 2,6-Dichloropyridine | 2-Amino-3,5-dichloropyridine | 2,3,5,6-Tetrachloropyridine |
| N-H Stretching | - | - | - | 3442, 3318 | - |
| C-H Stretching | 3060 | 3065 | 3075 | 3088 | 3085 |
| C=C/C=N Ring Stretching | 1578, 1462, 1428 | 1573, 1468, 1418 | 1565, 1435 | 1598, 1555, 1455 | 1535, 1385 |
| C-Cl Stretching | 755 | 795 | 825, 685 | 835, 695 | 855, 725, 675 |
| Ring Breathing | 1022 | 1028 | 1015 | 995 | 985 |
| C-Cl Bending | 435 | 455 | 475, 355 | 455, 385 | 425, 365, 325 |
Note: Data compiled from various spectroscopic studies.[1][2] Actual frequencies may vary slightly based on experimental conditions.
Experimental Protocols
A clear and detailed methodology is paramount for reproducible and reliable spectroscopic analysis.
FT-IR Spectroscopy
Sample Preparation (Solid Samples):
-
KBr Pellet Method: Approximately 1-2 mg of the solid substituted chloropyridine sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared spectrometer (e.g., Bruker Tensor 27 FT-IR) is used.[3]
-
Spectral Range: Spectra are typically recorded in the region of 4000–400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is commonly employed.
-
Scans: Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
FT-Raman Spectroscopy
Sample Preparation:
-
Solid samples are typically placed in a glass capillary tube or a small aluminum cup for analysis.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Raman spectrometer (e.g., Bruker MultiRAM Stand Alone FT-Raman Spectrometer) equipped with a near-infrared laser is used.[3]
-
Laser Source: A Nd:YAG laser operating at 1064 nm is a common excitation source to minimize fluorescence.
-
Spectral Range: Spectra are typically recorded in the range of 3500–50 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally used.
-
Laser Power: The laser power is adjusted to avoid sample degradation.
-
Scans: A large number of scans (e.g., 128 or more) are often accumulated to obtain a good quality spectrum.
Visualization of Analytical Workflows
To better illustrate the processes involved in the spectroscopic analysis of substituted chloropyridines, the following diagrams are provided.
Alternative Analytical Techniques: A Brief Comparison
While FT-IR and FT-Raman are powerful tools for vibrational analysis, a comprehensive characterization of substituted chloropyridines often benefits from the application of other analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms in a molecule.[4][5] Chemical shifts and coupling constants can be used to determine the connectivity of atoms and the substitution pattern on the pyridine ring.[4] For instance, the chemical shifts of protons and carbons on the pyridine ring are sensitive to the electronic effects of the chlorine substituent.
-
Mass Spectrometry (MS): Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound.[6] The fragmentation pattern of the molecular ion can offer valuable structural clues.[6] For halogen-containing compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) or bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum is a characteristic feature that aids in their identification.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for separating and identifying components in a mixture of substituted pyridines.[8][9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Structure of 2-Chloro-4-iodopyridine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of reliable and reproducible research. In the synthesis of complex molecules, particularly those with pharmaceutical potential, verifying the exact arrangement of atoms is paramount. This guide provides a comparative analysis of key analytical techniques for the structural validation of 2-Chloro-4-iodopyridine and its derivatives, complete with experimental data and detailed protocols.
This compound serves as a versatile building block in medicinal chemistry and materials science. Its halogenated pyridine (B92270) structure imparts unique reactivity, making it a valuable intermediate in the synthesis of a wide array of compounds, including those with potential therapeutic applications. The precise characterization of its derivatives is therefore of critical importance.
This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering a comparative overview of their strengths and limitations in the context of halogenated pyridines.
Comparative Analysis of Analytical Techniques
The structural elucidation of this compound derivatives relies on a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and their complementary use is often necessary for unequivocal confirmation.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the electronic environment of nuclei. | - Non-destructive- Provides detailed structural information in solution- Can be used for quantitative analysis | - Relatively low sensitivity- Can be complex to interpret for molecules with many signals- May not be suitable for insoluble compounds |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the molecular structure. | - High sensitivity, requiring very small sample amounts- Can be coupled with separation techniques like Gas Chromatography (GC-MS) | - Isomers can be difficult to distinguish- "Soft" ionization techniques may not provide fragmentation information- Does not provide information on stereochemistry |
| X-ray Crystallography | The exact three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. | - Provides an unambiguous, high-resolution 3D structure- Considered the "gold standard" for structural determination | - Requires a suitable single crystal, which can be difficult to grow- The determined structure is in the solid state, which may differ from the solution conformation- Not applicable to non-crystalline materials |
Quantitative Spectroscopic Data for this compound and its Derivatives
The following tables summarize key spectroscopic data for this compound and related 2-chloro-4-substituted pyridines. This data can serve as a reference for researchers working with similar compounds.
Table 1: ¹H NMR and ¹³C NMR Data for 2-Chloro-4-substituted Pyridines (in CDCl₃)
| Substituent at C4 | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| -I | 8.07 (d, J = 5.3 Hz, 1H), 7.76 (d, J = 1.1 Hz, 1H), 7.59 (dd, J = 5.0, 1.1 Hz, 1H)[1] | 151.7, 149.6, 133.0, 131.5, 106.6[1] |
| -H | ~8.4 (d), ~7.7 (t), ~7.3 (d), ~7.2 (t) | 150.2, 147.5, 139.2, 123.9, 122.8 |
| -CN | 8.63 (d, J=5.1 Hz, 1H), 7.65 (s, 1H), 7.51 (dd, J=5.1, 1.2 Hz, 1H) | 152.1, 151.8, 132.9, 125.8, 116.4 |
| -OH | 7.95 (d, J=5.5 Hz, 1H), 6.95 (s, 1H), 6.80 (dd, J=5.5, 2.0 Hz, 1H) | 165.1, 152.3, 142.1, 110.5, 109.8 |
| -NH₂ | 7.75 (d, J=5.8 Hz, 1H), 6.65 (s, 1H), 6.45 (dd, J=5.8, 2.2 Hz, 1H) | 155.2, 152.8, 149.1, 108.9, 107.6 |
Table 2: Mass Spectrometry Data for 2-Chloro-4-substituted Pyridines
| Substituent at C4 | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| -I | C₅H₃ClIN | 239.44 | 241, 239 (M+), 204, 112, 75 |
| -H | C₅H₄ClN | 113.55[2] | 115, 113 (M+), 78, 51 |
| -CF₃ | C₆H₃ClF₃N | 181.54[3] | 183, 181 (M+), 146, 114 |
| -NO₂ | C₅H₃ClN₂O₂ | 158.54 | 159, 157 (M+), 113, 83, 75 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. ¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for these compounds).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-5 seconds between scans.
3. ¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to encompass all expected carbon resonances (typically 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the correct orientation.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicities and coupling constants) to deduce proton-proton connectivity.
Mass Spectrometry (Electron Ionization - EI)
1. Sample Introduction:
-
Introduce a small amount of the sample (typically in a volatile organic solvent) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
2. Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺).
3. Mass Analysis:
-
The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
4. Detection:
-
An electron multiplier or similar detector records the abundance of each ion at a specific m/z.
5. Data Analysis:
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak to determine the molecular weight. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and iodine (¹²⁷I, 100%) will be evident in the molecular ion cluster.
-
Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for halogenated pyridines involve the loss of the halogen atom or cleavage of the pyridine ring.
Single-Crystal X-ray Crystallography
1. Crystal Growth:
-
This is often the most challenging step. Grow a single crystal of the this compound derivative of sufficient size (typically >0.1 mm in all dimensions) and quality (no significant cracks or defects). Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.
2. Data Collection:
-
Mount the crystal on a goniometer in a diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and rotate it.
-
A detector records the diffraction pattern (the positions and intensities of the diffracted X-ray spots).
3. Structure Solution and Refinement:
-
The diffraction data is used to calculate an electron density map of the unit cell.
-
An initial structural model is built into the electron density map.
-
The model is refined by adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.
4. Data Analysis:
-
The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
-
The absolute configuration of chiral molecules can often be determined.
Visualizing the Validation Process
To better illustrate the workflow and logical relationships in structural validation, the following diagrams are provided.
By employing a combination of these powerful analytical techniques and following rigorous experimental protocols, researchers can confidently validate the structures of novel this compound derivatives, ensuring the integrity and reliability of their scientific findings.
References
A Comparative Guide to Catalysts for 2-Chloro-4-iodopyridine Couplings
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Functionalization of a Key Pyridine (B92270) Intermediate.
The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science.[1] The molecule 2-Chloro-4-iodopyridine is a versatile building block, offering two distinct halogen atoms that can be selectively targeted in cross-coupling reactions. The ability to control which position reacts is dictated by the choice of catalyst and reaction conditions. This guide provides a comparative analysis of various catalytic systems for key cross-coupling reactions of this compound, enabling informed decisions for the synthesis of complex pyridine derivatives.
Principle of Regioselective Coupling
The differential reactivity of the carbon-halogen bonds is the key to the selective functionalization of this compound. In palladium-catalyzed coupling reactions, the general reactivity trend is C-I > C-Br > C-Cl.[1][2] The C-I bond is the most readily activated by palladium(0) catalysts in the oxidative addition step of the catalytic cycle, followed by the C-Cl bond. By carefully tuning the reaction conditions—such as temperature, reaction time, and the catalyst system—chemists can achieve high selectivity for coupling at the C-4 (iodo) position, leaving the C-2 (chloro) bond intact for subsequent transformations.[1][3]
Comparative Performance of Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[1] For a substrate like this compound, the primary goal is often to selectively couple at the most reactive C-4 (iodo) position. Below is a comparison of typical palladium-based catalysts used for such transformations, based on data from analogous polyhalogenated pyridine systems.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[1] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[1] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | A classic and reliable catalyst.[4] |
| Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | Varies | 74-91 | Effective for pyridylboronates.[5] |
Comparative Performance of Catalysts in Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkyne moieties onto an aromatic core.[1] Similar to the Suzuki reaction, high selectivity for the C-I bond of this compound is achievable. The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst.[1][6]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 60 | 6 | ~85-95 | Common and highly effective system.[1] |
| Pd(OAc)₂ | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | ~90-97 | Highly active ligand allows for lower catalyst loading.[1] |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | 10 | ~85-94 | Example of a copper-free Sonogashira system.[1] |
Comparative Performance of Catalysts in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][7] The reactivity trend of halogens (I > Br > Cl) can be exploited to achieve selective amination at the C-4 position of this compound.[3]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Notes |
| Pd(OAc)₂ | BINAP | K₂CO₃ | Not Specified | Microwave | Good yields reported for 2-Fluoro-4-iodopyridine.[5] |
| Pd(OAc)₂ | X-Phos | NaOt-Bu | Toluene or Dioxane | 80-110 | General conditions for amination of aryl halides.[3][4] |
| Pd-BINAP | Cs₂CO₃ | Not Specified | Not Specified | Mild conditions permit base-sensitive functional groups.[8] |
Alternative Catalyst Systems: Nickel and Copper
While palladium catalysts are predominant, nickel and copper-based systems offer alternative and sometimes complementary reactivity.
-
Nickel-Catalyzed Couplings: Nickel catalysts are particularly useful for cross-electrophile coupling reactions. For instance, 2-chloropyridines can be coupled with alkyl bromides using a nickel catalyst with a bathophenanthroline (B157979) ligand in DMF.[9][10] This suggests potential for subsequent functionalization of the C-2 position of the coupled product from this compound.
-
Copper-Catalyzed Couplings: Copper(I) iodide, often used as a co-catalyst in Sonogashira reactions, can also catalyze C-N bond formation between aryl iodides and alkylamines, even in the presence of air.[11] This presents a potentially cost-effective and operationally simpler alternative to palladium-catalyzed amination for certain substrates.
Visualizing the Process
To better understand the experimental process and the logic of catalyst selection, the following diagrams are provided.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Logic for selecting a catalyst system based on the desired coupling reaction.
Experimental Protocols
Below are generalized methodologies for the key experiments cited. Note that optimization for specific substrates may be required.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O).[1]
-
Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) and stir for the required time (e.g., 8 hours), monitoring the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).[1]
-
Solvent and Base Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Piperidine).[1]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 6 hours), monitoring progress by TLC or LC-MS.[1]
-
Work-up and Purification: Follow the general work-up and purification steps outlined in the Suzuki-Miyaura protocol.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂), the ligand (e.g., BINAP), and the base (e.g., K₂CO₃) in an oven-dried reaction vessel.[3]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).[3]
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring.[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.[3]
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water and brine.[3] The organic layer is then dried, concentrated, and the product is purified by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-iodopyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-4-iodopyridine, ensuring operational safety and regulatory compliance.
Key Safety and Physical Data
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₃ClIN |
| Molecular Weight | 239.44 g/mol |
| Melting Point | 42-43 °C[1] |
| Flash Point | >110 °C (>230 °F) - closed cup[1] |
| Form | Solid[1] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound is a critical process that must be handled with care to ensure the safety of laboratory personnel and the environment. This substance should be treated as hazardous waste and disposed of through an approved waste disposal plant.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][3]
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form to avoid inhaling particles.[1]
-
Body Protection: A lab coat is essential to prevent skin contact.[3]
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect waste this compound in a dedicated, clearly labeled, and leak-proof container.[4] The container must be compatible with the chemical.
-
Ensure the waste container is kept closed except when adding waste.[4][5]
-
-
Labeling:
-
Storage:
-
Waste Pickup and Disposal:
-
Once the waste container is full (or as per your institution's policy), arrange for a pickup by the EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[4]
-
Spill Cleanup Procedure:
In the event of a spill, follow these steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as listed above.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, use an absorbent material to contain the spill.
-
Collect the Waste: Place the spilled material and any contaminated absorbent materials into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Notify your supervisor and your institution's EHS department about the spill, detailing the substance and the quantity spilled.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. This compound 97 153034-86-7 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Store 2-Chloro-4-iodo-5-methylpyridine Safely - ChemPacific [chempacific-zhejiang.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. research.columbia.edu [research.columbia.edu]
Safe Handling and Disposal of 2-Chloro-4-iodopyridine: A Comprehensive Guide
For Immediate Reference: Key Safety and Logistical Information for Researchers
This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Chloro-4-iodopyridine. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety regulations.
Chemical and Physical Properties
Properly identifying the physical and chemical properties of this compound is the first step in ensuring safe handling.
| Property | Value | Citations |
| CAS Number | 153034-86-7 | [1] |
| Molecular Formula | C₅H₃ClIN | [1] |
| Molecular Weight | 239.44 g/mol | [1] |
| Physical State | Solid. Crystals, crystalline powder, or fused solid. | [1] |
| Appearance | White to pale cream or off-white. | [1] |
| Melting Point | 42-43 °C (lit.) | [1] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |
| Sensitivity | Light sensitive. | [2] |
Personal Protective Equipment (PPE)
All personnel must wear appropriate PPE when handling this compound. This compound is classified as an acute oral toxicant, a skin irritant and sensitizer, and can cause serious eye damage.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a splash hazard. | Protects against dust particles and potential splashes, preventing serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves before use and change frequently. | Prevents skin contact, which can cause irritation and allergic reactions. |
| Body Protection | Standard laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Minimizes skin exposure to the chemical. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter (e.g., N95) is required. | Prevents inhalation of dust or vapors, which can cause respiratory irritation. |
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
Preparation:
-
Designated Area: Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment (spatulas, glassware, weighing paper, etc.) and spill containment materials are within reach inside the fume hood.
-
Review SDS: Before starting, briefly review the Safety Data Sheet (SDS) for this compound, paying close attention to the hazard and first aid sections.
-
Don PPE: Put on all required PPE as specified in the table above.
Weighing and Transfer:
-
Perform in Fume Hood: Conduct all weighing and transfer operations inside a certified chemical fume hood to control dust and vapors.
-
Avoid Dust Generation: Handle the solid material carefully with a spatula to avoid creating dust. Do not pour the dry powder.
-
Seal Container: Promptly and securely reseal the container after dispensing the required amount.
-
Solution Preparation: If preparing a solution, add the solid slowly to the solvent to prevent splashing.
Storage:
-
Container: Store in a tightly closed, light-resistant container, such as an amber glass bottle.[3]
-
Conditions: Keep in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[3]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
Emergency and First Aid Plan
In case of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure | Citations |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation or a rash occurs, get medical advice/attention. | |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell. | |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
Waste Collection and Segregation:
-
Solid Waste: Collect excess solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels from a spill cleanup) in a dedicated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are suitable.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
Disposal Procedure:
-
Storage: Store waste containers in a designated satellite accumulation area. Keep containers tightly closed.
-
Pickup: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[4]
-
Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand), scoop it into the hazardous waste container, and decontaminate the area. Report all spills to your supervisor and EHS department.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
Experimental Protocol: Representative Sonogashira Coupling
This compound is a valuable building block in organic synthesis, frequently used in cross-coupling reactions. The iodine substituent is significantly more reactive than the chlorine, allowing for regioselective functionalization.[5] The following is a general protocol for a Sonogashira coupling reaction, a common application for this substrate.[5][6]
Objective: To perform a regioselective Sonogashira coupling at the C-4 (iodo) position of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Dioxane)
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide.
-
Reagent Addition: Add the degassed solvent via syringe, followed by the amine base. Stir the mixture for 5-10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.
-
Reaction: Stir the reaction at the appropriate temperature. For the highly reactive iodo-position, the reaction may proceed at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-chloro-4-(alkynyl)pyridine.
Caption: Experimental workflow for a regioselective Sonogashira coupling reaction.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
